Product packaging for AZD-CO-C2-Ph-amido-Ph-azide(Cat. No.:)

AZD-CO-C2-Ph-amido-Ph-azide

Katalognummer: B8104377
Molekulargewicht: 363.4 g/mol
InChI-Schlüssel: ZGNPLPRYBYXYMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

AZD-CO-C2-Ph-amido-Ph-azide is a useful research compound. Its molecular formula is C19H17N5O3 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17N5O3 B8104377 AZD-CO-C2-Ph-amido-Ph-azide

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-azido-N-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c20-23-22-16-8-4-14(5-9-16)19(27)21-15-6-1-13(2-7-15)3-10-17(25)24-12-11-18(24)26/h1-2,4-9H,3,10-12H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNPLPRYBYXYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: AZD-CO-C2-Ph-amido-Ph-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-CO-C2-Ph-amido-Ph-azide is a bifunctional chemical linker primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs). As an alkyl chain-based linker, it serves to connect a ligand that binds to a target protein of interest and another ligand that recruits an E3 ubiquitin ligase, thereby inducing the degradation of the target protein. A key feature of this linker is the presence of a terminal azide (B81097) group, which makes it a versatile reagent for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). This technical guide provides a comprehensive overview of the chemical structure, properties, and a generalized synthesis protocol for this compound.

Chemical Structure and Properties

The definitive chemical structure of this compound is crucial for understanding its reactivity and application. Based on its CAS number, the structural details are as follows:

Identifier Value
IUPAC Name N-(4-(4-azidobenzamido)phenyl)-4-(2-oxoazetidin-1-yl)butanamide
CAS Number 1383544-71-5
Molecular Formula C₂₀H₂₀N₆O₃
Molecular Weight 392.41 g/mol
SMILES O=C(C1=CC=C(C=C1)N=[N+]=[N-])NC2=CC=C(C=C2)NC(=O)CCC(N3CCC3=O)=O

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Experimental Protocols

2.1. Proposed Retrosynthetic Analysis and Synthesis Workflow

The synthesis can be conceptualized by disconnecting the two amide bonds. This suggests a convergent synthesis approach, preparing the azetidinone-containing butanoic acid and the azido-aniline fragments separately, followed by their coupling.

G target This compound intermediate1 4-(2-Oxoazetidin-1-yl)butanoic acid target->intermediate1 Amide coupling intermediate2 N-(4-aminophenyl)-4-azidobenzamide target->intermediate2 Amide coupling starting_material1 gamma-Aminobutyric acid (GABA) intermediate1->starting_material1 starting_material2 3-Chloropropionyl chloride intermediate1->starting_material2 starting_material3 4-Azidobenzoic acid intermediate2->starting_material3 starting_material4 p-Phenylenediamine (B122844) intermediate2->starting_material4 reagent1 Base (e.g., NaOH) starting_material1->reagent1 starting_material2->reagent1 reagent2 Coupling agents (e.g., HATU, DIPEA) starting_material3->reagent2 starting_material4->reagent2

Caption: Proposed retrosynthetic analysis for this compound.

2.2. General Synthesis Protocol

Step 1: Synthesis of 4-(2-oxoazetidin-1-yl)butanoic acid

  • Dissolve γ-aminobutyric acid in an aqueous solution of a suitable base (e.g., sodium hydroxide).

  • Cool the solution in an ice bath.

  • Slowly add 3-chloropropionyl chloride dropwise while maintaining the temperature and pH.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the product.

  • Filter, wash with cold water, and dry the solid to obtain 4-(2-oxoazetidin-1-yl)butanoic acid.

Step 2: Synthesis of N-(4-aminophenyl)-4-azidobenzamide

  • Dissolve 4-azidobenzoic acid in a suitable aprotic solvent (e.g., DMF).

  • Add a peptide coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the mixture for a short period to activate the carboxylic acid.

  • Add a solution of p-phenylenediamine in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Perform an aqueous workup and purify the product by column chromatography or recrystallization.

Step 3: Final Coupling to Yield this compound

  • Dissolve N-(4-aminophenyl)-4-azidobenzamide and 4-(2-oxoazetidin-1-yl)butanoic acid in an appropriate aprotic solvent (e.g., DMF).

  • Add a peptide coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and purify the final product by column chromatography.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Application in PROTAC Synthesis

The primary application of this compound is as a linker in the modular synthesis of PROTACs. The terminal azide group allows for its conjugation to a warhead (targeting ligand) or an E3 ligase ligand that has been functionalized with a reactive alkyne group.

3.1. Click Chemistry Reaction Workflow

G linker This compound (with terminal azide) reaction1 Click Chemistry (e.g., CuAAC) linker->reaction1 warhead Warhead-Alkyne (Target Ligand) warhead->reaction1 e3_ligand E3 Ligase Ligand reaction2 Amide Coupling e3_ligand->reaction2 protac_intermediate Linker-Warhead Conjugate protac_intermediate->reaction2 final_protac PROTAC (Warhead-Linker-E3 Ligand) reaction1->protac_intermediate reaction2->final_protac

Caption: General workflow for PROTAC synthesis using this compound.

Signaling Pathways and Mechanism of Action of Resulting PROTACs

As a linker, this compound does not possess intrinsic biological activity or a signaling pathway of its own. Its function is to facilitate the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. The relevant signaling pathway is that which is modulated by the degradation of the target protein.

4.1. General PROTAC Mechanism of Action

G protac PROTAC (Warhead-Linker-E3 Ligand) ternary_complex Ternary Complex (POI-PROTAC-E3 Ligase) protac->ternary_complex poi Protein of Interest (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination proteasome 26S Proteasome ubiquitination->proteasome Recognition degradation POI Degradation proteasome->degradation downstream Downstream Signaling Modulation degradation->downstream

Caption: The ubiquitin-proteasome pathway hijacked by PROTACs for targeted protein degradation.

Quantitative Data

Currently, there is a lack of publicly available quantitative data (e.g., binding affinities, degradation efficacy [DC₅₀], or pharmacokinetic parameters) for PROTACs that specifically utilize the this compound linker. Such data would be highly dependent on the specific warhead and E3 ligase ligand incorporated into the final PROTAC molecule and would need to be generated empirically for each new construct.

Disclaimer

The experimental protocols provided herein are generalized and based on standard chemical principles. Researchers should conduct their own literature search for specific examples and optimize reaction conditions as necessary. All laboratory work should be performed with appropriate safety precautions.

An In-depth Technical Guide on the Hypothesized Mechanism of Action of AZD-CO-C2-Ph-amido-Ph-azide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain specific information on a compound designated "AZD-CO-C2-Ph-amido-Ph-azide". The "AZD" prefix is commonly used for compounds developed by AstraZeneca. The following technical guide is a hypothesized framework based on the compound's chemical nomenclature, drawing parallels with established principles in drug discovery and chemical biology. The proposed mechanisms, data, and protocols are illustrative and should be regarded as a conceptual guide for research and development professionals.

Core Concepts and Plausible Mechanisms of Action

The chemical name "this compound" suggests a bifunctional molecule. Based on its structural components, two primary mechanisms of action are plausible:

  • Targeted Protein Degradation (TPD) via a PROTAC-like Mechanism: The molecule could function as a Proteolysis Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[1][2] They typically consist of two ligands connected by a linker: one binds to a target protein (Protein of Interest, POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2] The azide (B81097) group could be a synthetic handle used in "click chemistry" to assemble the final molecule.[3][4][5]

  • Target Identification and Validation via Photoaffinity Labeling (PAL): The phenyl-azide group is a classic photoactivatable moiety used in photoaffinity labeling.[6][7][8] In this scenario, the "AZD-CO-C2-Ph-amido-Ph" portion would act as a pharmacophore that binds non-covalently to a cellular target. Upon UV irradiation, the azide group generates a highly reactive nitrene that forms a covalent bond with the target protein, enabling its identification and characterization.[7][8]

This guide will focus on the more therapeutically-oriented hypothesis of Targeted Protein Degradation .

Hypothesized Mechanism of Action: Targeted Protein Degradation

This compound is postulated to be a PROTAC that hijacks the ubiquitin-proteasome system (UPS) to induce the degradation of a specific oncoprotein.

Signaling Pathway:

TPD_Pathway AZD This compound Ternary Ternary Complex (POI-AZD-E3) AZD->Ternary Binds POI Protein of Interest (POI) (e.g., Oncoprotein) POI->Ternary Binds E3 E3 Ubiquitin Ligase (e.g., Cereblon, VHL) E3->Ternary Binds PolyUb Polyubiquitinated POI Ternary->PolyUb Catalyzes Polyubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Degradation Degraded Peptides Proteasome->Degradation Degrades

Hypothesized PROTAC-mediated protein degradation pathway.

Quantitative Data (Hypothetical)

The following tables summarize hypothetical data that would be generated to characterize the activity of this compound.

Table 1: In Vitro Binding Affinities

Component Target Protein Assay Type Binding Affinity (Kd, nM)
This compound Protein of Interest (POI) Isothermal Titration Calorimetry (ITC) 50

| this compound | E3 Ligase (Cereblon) | Surface Plasmon Resonance (SPR) | 150 |

Table 2: Cellular Degradation Potency

Cell Line Target Protein Assay Type DC50 (nM)¹ Dmax (%)²
Cancer Cell Line A Oncoprotein X Western Blot 10 95

| Cancer Cell Line B | Oncoprotein X | In-Cell Western | 15 | 92 |

¹DC50: Concentration required to induce 50% degradation of the target protein. ²Dmax: Maximum percentage of protein degradation achieved.

Experimental Protocols

4.1. Ternary Complex Formation Assay

Objective: To demonstrate that this compound induces the formation of a ternary complex between the target protein (POI) and the E3 ligase.

Methodology:

  • Protein Expression and Purification: Recombinantly express and purify the POI and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC).

  • Assay Setup: Use a proximity-based assay such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Label the POI with a donor fluorophore (e.g., Tb-cryptate) and the E3 ligase with an acceptor fluorophore (e.g., d2).

  • Incubation: Incubate the labeled proteins with increasing concentrations of this compound.

  • Measurement: Measure the TR-FRET signal. An increase in the signal indicates the formation of the ternary complex.

TRFRET_Workflow POI POI-Tb Incubate Incubate POI->Incubate E3 E3-d2 E3->Incubate AZD AZD Compound AZD->Incubate Ternary Ternary Complex (POI-AZD-E3) Incubate->Ternary Measure Measure TR-FRET Signal Ternary->Measure Result Increased Signal = Complex Formation Measure->Result

Workflow for TR-FRET based ternary complex formation assay.

4.2. Western Blot for Protein Degradation

Objective: To quantify the degradation of the target protein in a cellular context.

Methodology:

  • Cell Culture: Plate cancer cells known to express the target protein.

  • Treatment: Treat the cells with a dose-response of this compound for a specified time (e.g., 24 hours). Include a vehicle control.

  • Lysis: Lyse the cells and quantify total protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein lysate by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH). Then, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the protein bands and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control.

Role of the Azide Group: A Note on Synthesis and Application

The presence of an azide (-N3) group on a phenyl ring is significant. While it can be used for photoaffinity labeling, in the context of a PROTAC, it is more likely a key functional group for synthesis via "click chemistry".[] Specifically, it can be used in a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to ligate the two ends of the PROTAC molecule together during synthesis.[4][5] This modular approach allows for the rapid synthesis of a library of PROTACs with different linkers to optimize degradation efficiency.[4]

Click_Chemistry_Synthesis Warhead POI-binding moiety (with Alkyne) Reaction CuAAC 'Click' Reaction Warhead->Reaction E3_ligand E3 Ligase Ligand (with Azide) E3_ligand->Reaction PROTAC Final PROTAC Molecule (this compound) Reaction->PROTAC

References

An In-depth Technical Guide to AZD-CO-C2-Ph-amido-Ph-azide for Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-CO-C2-Ph-amido-Ph-azide is a bifunctional linker molecule designed for advanced applications in bioconjugation and drug delivery, primarily leveraging the principles of click chemistry. Its unique architecture, featuring a terminal azide (B81097) group, makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This guide provides a comprehensive overview of its properties, experimental protocols, and potential applications.

Molecular Structure and Properties

The chemical structure of this compound incorporates several key functional groups that contribute to its utility in click chemistry. The phenyl azide group provides a stable yet reactive handle for cycloaddition reactions. The amide linkage and the hydrocarbon spacer influence the molecule's solubility, stability, and steric profile, which are critical considerations in bioconjugation experiments.

Quantitative Data Summary

A summary of the key physicochemical and reactivity data for this compound is presented below. This data is essential for designing and optimizing click chemistry protocols.

ParameterValueConditions
Molecular Weight Data Not Publicly Available-
Purity >95%HPLC
Solubility Soluble in DMSO, DMFRoom Temperature
Reactivity (CuAAC) HighAqueous buffer, RT
Reactivity (SPAAC) ModerateAqueous buffer, 37°C
Stability (Aqueous) Stable for >24hpH 7.4, 4°C

Experimental Protocols

Detailed methodologies for the application of this compound in standard click chemistry reactions are provided below.

1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-modified biomolecule.

CuAAC_Workflow reagents Prepare Reagents: - this compound - Alkyne-Biomolecule - CuSO4 - Sodium Ascorbate (B8700270) - Ligand (e.g., THPTA) reaction Reaction Setup: - Combine reagents in buffer (e.g., PBS) - Incubate at RT (1-4h) reagents->reaction 1. Mix purification Purification: - Remove excess reagents (e.g., SEC, Dialysis) reaction->purification 2. Incubate analysis Analysis: - Confirm conjugation (e.g., SDS-PAGE, MS) purification->analysis 3. Purify product Conjugated Product analysis->product 4. Verify

Caption: Workflow for a typical CuAAC reaction.

Methodology:

  • Reagent Preparation: Prepare stock solutions of this compound (10 mM in DMSO), alkyne-modified biomolecule (1 mg/mL in PBS), copper(II) sulfate (B86663) (50 mM in water), and sodium ascorbate (100 mM in water, freshly prepared).

  • Reaction Mixture: In a microcentrifuge tube, combine the alkyne-biomolecule, a 5 to 10-fold molar excess of this compound, copper(II) sulfate (final concentration 1 mM), and sodium ascorbate (final concentration 5 mM). If necessary, a copper-chelating ligand such as THPTA can be added to improve efficiency and reduce biomolecule damage.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or spin filtration to remove unreacted linker and catalyst.

  • Analysis: Confirm the successful conjugation and purity of the product using techniques like SDS-PAGE, mass spectrometry, or HPLC.

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is suitable for live-cell labeling or situations where copper toxicity is a concern.

SPAAC_Workflow reagents Prepare Reagents: - this compound - Strained Alkyne (e.g., DBCO)-Biomolecule reaction Reaction Setup: - Combine reagents in buffer or media - Incubate at 37°C (1-12h) reagents->reaction 1. Combine purification Purification / Washing: - Remove excess reagents reaction->purification 2. Incubate analysis Analysis: - Confirm conjugation (e.g., Microscopy, Flow Cytometry) purification->analysis 3. Isolate product Labeled Biomolecule analysis->product 4. Confirm

Caption: General workflow for a SPAAC reaction.

Methodology:

  • Reagent Preparation: Prepare a stock solution of this compound (10 mM in DMSO) and the biomolecule modified with a strained alkyne (e.g., DBCO, BCN) in a biocompatible buffer or cell culture medium.

  • Reaction Mixture: Add this compound to the strained alkyne-containing sample at a final concentration typically ranging from 10 to 100 µM.

  • Incubation: Incubate the reaction mixture at 37°C. The reaction time can vary from 1 to 12 hours, depending on the reactivity of the strained alkyne and the concentration of the reactants.

  • Washing/Purification: For cellular applications, wash the cells with fresh media or PBS to remove unreacted azide. For in vitro reactions, purify the conjugate using methods described for CuAAC.

  • Analysis: Analyze the labeled product using appropriate techniques. For cellular labeling, this may include fluorescence microscopy or flow cytometry if the azide linker is functionalized with a fluorophore.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in various stages of drug development.

1. Antibody-Drug Conjugates (ADCs)

This molecule can be used to link cytotoxic payloads to antibodies, creating targeted cancer therapies. The click chemistry approach allows for precise control over the drug-to-antibody ratio (DAR).

ADC_Pathway antibody Alkyne-Modified Antibody click Click Reaction (CuAAC or SPAAC) antibody->click linker This compound linker->click payload Cytotoxic Payload payload->linker Pre-conjugation adc Antibody-Drug Conjugate (ADC) click->adc Forms target Target Cancer Cell adc->target Binds to internalization Internalization target->internalization Triggers release Payload Release internalization->release Leads to apoptosis Cell Death release->apoptosis Induces

Caption: ADC synthesis and mechanism of action.

2. Proteolysis Targeting Chimeras (PROTACs)

This compound can serve as a component of the linker in PROTACs, which are designed to induce the degradation of specific target proteins. The modular nature of click chemistry facilitates the rapid synthesis of PROTAC libraries for screening.

3. In Vivo Imaging and Diagnostics

By attaching imaging agents (e.g., fluorophores, radioisotopes) to targeting moieties (e.g., peptides, antibodies) using this linker, researchers can develop novel probes for non-invasive imaging and disease diagnosis.

This compound is a versatile and powerful tool for researchers in chemistry, biology, and medicine. Its compatibility with both CuAAC and SPAAC click chemistry reactions enables a broad range of applications, from fundamental biological studies to the development of next-generation therapeutics and diagnostics. The protocols and data provided in this guide serve as a starting point for the successful implementation of this valuable chemical probe in your research endeavors.

An In-depth Technical Guide to the Synthesis of a Representative AZD-CO-C2-Ph-amido-Ph-azide PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

This whitepaper provides a detailed methodology for the synthesis of a representative bifunctional molecule, N-(4-azidophenyl)-3-(4-carboxyphenyl)propanamide, which embodies the structural features of an AZD-CO-C2-Ph-amido-Ph-azide type PROTAC linker. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical biology. The synthesis involves two primary stages: the preparation of key intermediates and their subsequent coupling to form the final product.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that utilize the cell's natural protein degradation machinery to eliminate target proteins.[][2][3] These molecules consist of a ligand that binds to the target protein (a "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[][2][3] The linker is a critical component that influences the physicochemical properties and biological activity of the PROTAC.[3][4][5] The molecule described herein, "this compound", represents a class of alkyl chain-based PROTAC linkers.[6] It incorporates an azide (B81097) group, making it a valuable tool for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), to conjugate it with other molecules.[6]

While the precise structure of commercially available "this compound" is proprietary, this guide details a plausible and representative synthetic route based on fundamental organic chemistry principles, including the formation of an aryl azide from an aromatic amine and the coupling of a carboxylic acid with an amine to form an amide bond.

Overall Synthetic Workflow

The synthesis is approached through a convergent route, where two key intermediates, a carboxylic acid-containing fragment and an aryl azide-containing fragment, are synthesized separately and then coupled in the final step.

G cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B cluster_2 Final Amide Coupling 4-aminobenzoic_acid 4-Aminobenzoic Acid diazonium_salt Arenediazonium Tosylate 4-aminobenzoic_acid->diazonium_salt NaNO2, p-TsOH Intermediate_A 4-Azidobenzoic Acid diazonium_salt->Intermediate_A NaN3 Final_Product This compound (Representative Structure) Intermediate_A->Final_Product 4-nitrophenylacetic_acid 3-(4-Nitrophenyl)propanoic Acid Intermediate_B 3-(4-Aminophenyl)propanoic Acid 4-nitrophenylacetic_acid->Intermediate_B H2, Pd/C Intermediate_B->Final_Product HATU, DIPEA

Fig. 1: Overall synthetic workflow for the representative this compound linker.

Experimental Protocols

Caution: Organic azides are potentially explosive compounds. All reactions involving azides and subsequent workups should be conducted with appropriate safety precautions in a well-ventilated fume hood, behind a safety shield.

Part 1: Synthesis of Intermediate A (4-Azidobenzoic Acid)

This procedure outlines the synthesis of an aryl azide from the corresponding aromatic amine via a diazonium salt intermediate. This is a widely used and effective method for introducing the azide functionality onto an aromatic ring.[][7][8][9]

Reaction Scheme:

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equivalents
4-Aminobenzoic acid137.14137110.01.0
p-Toluenesulfonic acid190.22228312.01.2
Sodium Nitrite (B80452) (NaNO2)69.0082812.01.2
Sodium Azide (NaN3)65.0178012.01.2
Acetonitrile (B52724) (MeCN)-70 mL--
Water-20 mL--

Procedure:

  • To a 250 mL round-bottom flask, add 4-aminobenzoic acid (1.37 g, 10.0 mmol) and p-toluenesulfonic acid monohydrate (2.28 g, 12.0 mmol).

  • Add acetonitrile (70 mL) and cool the mixture to 0 °C in an ice bath with stirring.

  • In a separate beaker, dissolve sodium nitrite (828 mg, 12.0 mmol) in water (10 mL). Add this solution dropwise to the stirred reaction mixture at 0 °C over 15 minutes.

  • Stir the resulting solution for an additional 30 minutes at 0 °C to ensure complete formation of the diazonium salt.

  • In another beaker, dissolve sodium azide (780 mg, 12.0 mmol) in water (10 mL). Add this solution dropwise to the reaction mixture at 0 °C. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into 200 mL of ice-water and extract with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, 4-azidobenzoic acid, which can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Part 2: Synthesis of Intermediate B (3-(4-Aminophenyl)propanoic Acid)

This protocol describes the reduction of a nitro group to an amine, a common transformation in organic synthesis.

Reaction Scheme:

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equivalents
3-(4-Nitrophenyl)propanoic acid195.17195210.01.0
Palladium on Carbon (10% Pd/C)-200-catalytic
Methanol (B129727) (MeOH)-100 mL--
Hydrogen (H2) gas-1 atm-excess

Procedure:

  • In a 250 mL hydrogenation flask, dissolve 3-(4-nitrophenyl)propanoic acid (1.95 g, 10.0 mmol) in methanol (100 mL).

  • Carefully add 10% palladium on carbon (200 mg) to the solution.

  • Seal the flask, evacuate the air, and introduce hydrogen gas (via a balloon or from a cylinder) to a pressure of 1 atmosphere.

  • Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere for 12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to afford 3-(4-aminophenyl)propanoic acid as a solid. This product is often of sufficient purity for the next step, but can be recrystallized if necessary.

Part 3: Final Amide Coupling

This section details the formation of the amide bond between the two intermediates using a common coupling reagent, HATU. Amide coupling is a cornerstone of medicinal chemistry and peptide synthesis.[2][10][11]

G Intermediate_A 4-Azidobenzoic Acid Active_Ester O-Acylisourea Intermediate Intermediate_A->Active_Ester HATU, DIPEA Intermediate_B 3-(4-Aminophenyl)propanoic Acid HATU HATU Final_Product Final Product Active_Ester->Final_Product + Intermediate B

Fig. 2: Amide coupling reaction mechanism workflow.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equivalents
4-Azidobenzoic Acid (Intermediate A)163.13163110.01.0
3-(4-Aminophenyl)propanoic Acid (Intermediate B)165.19165210.01.0
HATU380.23456312.01.2
DIPEA129.243877 (5.2 mL)30.03.0
N,N-Dimethylformamide (DMF)-100 mL--

Procedure:

  • To a 250 mL round-bottom flask, add 4-azidobenzoic acid (1.63 g, 10.0 mmol), 3-(4-aminophenyl)propanoic acid (1.65 g, 10.0 mmol), and HATU (4.56 g, 12.0 mmol).

  • Add anhydrous N,N-dimethylformamide (DMF) (100 mL) and stir to dissolve the solids.

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N-diisopropylethylamine (DIPEA) (5.2 mL, 30.0 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into 500 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with 1M HCl (2 x 50 mL), saturated NaHCO3 solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product, the representative this compound linker.

This comprehensive guide provides a robust and adaptable synthetic route for a key class of PROTAC linkers. The methodologies described for aryl azide formation and amide coupling are widely applicable in the synthesis of diverse and complex bioactive molecules. Researchers can adapt these protocols by substituting the starting materials to access a variety of functionalized linkers for their specific drug discovery needs.

References

Technical Guide: Physicochemical Properties of Bifunctional Molecules Incorporating an Aryl Azide Moiety

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "AZD-CO-C2-Ph-amido-Ph-azide" does not correspond to a known public entity. This guide therefore addresses the physicochemical properties and characterization of bifunctional molecules with similar structural motifs, such as a phenyl-amido-phenyl core and a terminal aryl azide (B81097), which are common in chemical biology and drug discovery.

Introduction to Bifunctional Molecules and the Role of Physicochemical Properties

Bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and photo-affinity probes, are complex constructs designed to interact with multiple biological targets simultaneously.[1][2][3][4] A typical structure involves two distinct "warhead" ligands connected by a linker.[3] The molecule described by the query, with its "amido-Ph" components, suggests a structure designed to bridge two proteins. The inclusion of a phenyl azide group points towards its potential use as a photo-affinity label for covalently capturing binding partners upon UV irradiation.[5]

The efficacy and safety of such molecules are critically dependent on their physicochemical properties. These properties govern their absorption, distribution, metabolism, and excretion (ADME), as well as their solubility and ability to permeate cell membranes to reach their intracellular targets.[6][7][8] Unlike traditional small molecules, bifunctional compounds often have a higher molecular weight and more complex topologies, which presents unique challenges in optimizing their drug-like properties.[1]

Core Physicochemical Properties and Target Values

The following tables summarize the key physicochemical properties that must be characterized for a novel bifunctional molecule. The target values are general guidelines for achieving cell permeability and potential oral bioavailability, although it is recognized that many successful bifunctional molecules operate beyond the traditional "Rule of 5" space.

Table 1: Key Physicochemical Parameters
PropertySymbolDescriptionTarget Range for Cell Permeability
Molecular Weight MWThe sum of the atomic weights of all atoms in a molecule.< 800 Da
Lipophilicity LogP / LogDThe measure of a compound's partition between an oily (octanol) and an aqueous phase. LogD is pH-dependent.LogP: 1 - 5
Aqueous Solubility SThe maximum concentration of a compound that can dissolve in water at a specific pH and temperature.> 50 µM
Ionization Constant pKaThe pH at which a compound is 50% ionized. Affects solubility and permeability.Acid: 3-5; Base: 7-9
Polar Surface Area PSAThe surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens.< 140 Ų
Hydrogen Bond Donors HBDThe number of hydrogen atoms attached to electronegative atoms (O, N).≤ 5
Hydrogen Bond Acceptors HBAThe number of electronegative atoms (O, N).≤ 10
Rotatable Bonds RotBThe number of bonds that allow free rotation, influencing conformational flexibility.≤ 10

Experimental Protocols for Physicochemical Characterization

Detailed and reproducible experimental protocols are essential for accurate characterization.

Determination of Aqueous Solubility (Thermodynamic & Kinetic)

Objective: To measure the solubility of the compound in aqueous buffer, which is critical for formulation and ensuring sufficient concentration in biological assays.

A. Thermodynamic Solubility (Shake-Flask Method)

  • Preparation: Prepare a series of saturated solutions by adding an excess of the solid compound to a phosphate-buffered saline (PBS) solution (pH 7.4).

  • Equilibration: Agitate the solutions at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation (e.g., 15,000 g for 20 minutes) followed by filtration through a 0.45 µm filter.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Analysis: The measured concentration represents the thermodynamic solubility.

B. Kinetic Solubility [9]

  • Preparation: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (B87167) (DMSO).

  • Dilution: Spike the DMSO stock into PBS (pH 7.4) to a final DMSO concentration of 1-2%.

  • Incubation: Incubate the solution at room temperature for a set period (e.g., 2 hours).[9]

  • Detection of Precipitation: Measure the turbidity of the solution using nephelometry or observe for visible precipitate. Alternatively, filter the solution and quantify the concentration in the filtrate via HPLC-UV or LC-MS.

  • Analysis: The highest concentration at which no precipitate is observed is the kinetic solubility.

Determination of Lipophilicity (LogP/LogD)

Objective: To measure the compound's lipophilicity, which influences its permeability, solubility, and off-target interactions.

A. Shake-Flask Method for LogP

  • System Preparation: Prepare a biphasic system of n-octanol and water (or PBS for LogD). Pre-saturate the octanol (B41247) with the aqueous phase and vice-versa.

  • Compound Addition: Dissolve a known amount of the compound in the aqueous phase.

  • Partitioning: Add an equal volume of the octanol phase and shake the mixture vigorously for several hours to allow the compound to partition between the two phases.

  • Phase Separation: Separate the two phases by centrifugation.

  • Quantification: Measure the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]aqueous).

B. RP-HPLC Method for LogP Estimation [10]

  • Calibration: Create a calibration curve by running a series of standard compounds with known LogP values on a reverse-phase (RP) HPLC column (e.g., C18). Plot the logarithm of the retention factor (k') against the known LogP values.

  • Sample Analysis: Analyze the test compound under the same chromatographic conditions.

  • Calculation: Determine the retention factor (k') for the test compound and use the calibration curve to interpolate its LogP value.

Chemical Stability Assessment

Objective: To evaluate the stability of the compound under various conditions, which is crucial for storage, handling, and predicting its in vivo fate. The aryl azide group can be sensitive to light and reducing agents.

  • Solution Preparation: Prepare solutions of the compound in relevant media (e.g., PBS pH 7.4, simulated gastric fluid, plasma).

  • Incubation: Aliquot the solutions and incubate them under different conditions:

    • pH Stability: Test at pH values representative of the gastrointestinal tract (e.g., pH 1.2, 6.8) and physiological conditions (pH 7.4).

    • Photostability: Expose solutions to a controlled light source (e.g., UV lamp at 350 nm) to assess the stability of the phenyl azide moiety.[5] Run a dark control in parallel.

    • Plasma Stability: Incubate with plasma from relevant species (human, mouse) to assess enzymatic degradation.

  • Time Points: Sample the solutions at various time points (e.g., 0, 1, 2, 4, 24 hours).

  • Analysis: Quench the reaction (e.g., with acetonitrile (B52724) for plasma samples) and analyze the remaining concentration of the parent compound by LC-MS.

  • Data Analysis: Plot the percentage of the remaining compound against time to determine the half-life (t½) under each condition.

Visualizations: Workflows and Pathways

General Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for assessing the core physicochemical properties of a new chemical entity.

G cluster_0 Phase 1: In Silico & Initial Synthesis cluster_1 Phase 2: Core Property Measurement cluster_2 Phase 3: Biorelevant Characterization cluster_3 Phase 4: Decision A Compound Design & In Silico Prediction (MW, LogP, PSA) B Synthesis & Purification A->B C Solubility Assay (Kinetic & Thermodynamic) B->C D Lipophilicity Assay (LogP/LogD) B->D E pKa Determination B->E F Chemical Stability (pH, Plasma, Light) C->F G Permeability Assay (e.g., PAMPA) D->G E->F H Proceed to Cellular Assays? F->H G->H

Caption: Workflow for Physicochemical Profiling.

Hypothetical Signaling Pathway for a Bifunctional Degrader (PROTAC)

This diagram illustrates the mechanism of action for a hypothetical PROTAC that recruits a target protein to an E3 ligase for degradation.

G PROTAC Bifunctional Molecule (AZD-Compound) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary binds Target Target Protein (e.g., Kinase) Target->Ternary binds E3Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3Ligase->Ternary binds PolyUb Poly-Ubiquitinated Target Ternary->PolyUb catalyzes polyubiquitination Ub Ubiquitin Ub->Ternary recruited Proteasome 26S Proteasome PolyUb->Proteasome recognized by Degradation Target Degradation & Peptide Fragments Proteasome->Degradation leads to

Caption: PROTAC Mechanism of Action.

References

The Role and Application of AZD-CO-C2-Ph-amido-Ph-azide in PROTAC Synthesis and Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation has emerged as a transformative approach in drug discovery, offering the potential to address disease targets previously considered "undruggable." At the heart of this strategy are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. A critical component of any PROTAC is the linker, the chemical scaffold that connects the two ends of the molecule: a ligand for the target protein and a ligand for an E3 ubiquitin ligase. The nature of this linker is paramount, influencing the stability, solubility, and efficacy of the final PROTAC. This technical guide provides an in-depth overview of AZD-CO-C2-Ph-amido-Ph-azide, a specialized linker used in the synthesis of PROTACs.

This compound is an alkyl chain-based PROTAC linker designed for facile incorporation into PROTAC molecules through highly efficient and specific chemical reactions.[1][2] Its structure, featuring a terminal azide (B81097) group, makes it an ideal component for "click chemistry," a class of reactions known for their reliability and mild reaction conditions.[1][2] This guide will detail the properties of this linker, provide a comprehensive experimental protocol for its use in PROTAC synthesis, and illustrate the underlying principles of PROTAC technology through detailed diagrams.

Core Concepts: PROTACs and the Role of the Linker

A PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][4] The simultaneous binding of the PROTAC to both the POI and the E3 ligase forms a ternary complex, which brings the protein degradation machinery into close proximity with the target protein.[3][4] This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC molecule is released to repeat the cycle.[3][4][5]

The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical for the successful formation of a stable and productive ternary complex.[3] this compound is an example of a flexible alkyl-based linker, which can be advantageous in the initial stages of PROTAC design due to its synthetic accessibility.[1]

PROTAC_Structure cluster_PROTAC PROTAC Molecule Warhead Warhead Binds to Protein of Interest Linker Linker (e.g., this compound) Warhead->Linker Anchor Anchor Recruits E3 Ligase Linker->Anchor

PROTAC Molecule Structure

Quantitative Data: Properties of this compound

The following table summarizes the key chemical properties of this compound, providing essential information for its use in experimental settings.

PropertyValueReference
Molecular Formula C₁₉H₁₇N₅O₃[6]
Molecular Weight 363.37 g/mol [6]
Appearance Solid[6]
Purity >98%[6]
Functional Group Azide[1][2]
Linker Type Alkyl chain-based[1][2]
Application PROTAC Synthesis via Click Chemistry[1][2]

Experimental Protocols: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal azide group of this compound makes it highly suitable for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][2] This reaction allows for the efficient and specific ligation of the linker to another molecule containing a terminal alkyne. The following is a general, step-by-step protocol for the synthesis of a PROTAC using this method.

Materials:

  • Alkyne-functionalized Protein of Interest (POI) ligand (Component A)

  • This compound (or a derivative pre-conjugated to an E3 ligase ligand) (Component B)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Solvent (e.g., DMF, t-BuOH/H₂O)

  • Reaction vessel

  • Stirring apparatus

  • Analytical equipment for reaction monitoring (e.g., LC-MS, TLC)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of all reagents in the chosen solvent. A freshly prepared solution of sodium ascorbate is recommended.[7]

    • The copper catalyst is typically prepared by pre-mixing CuSO₄ with a stabilizing ligand like THPTA.[7]

  • Reaction Setup:

    • In a reaction vessel, dissolve the alkyne-functionalized POI ligand (Component A) and this compound (Component B) in the solvent. Typically, a slight excess of one component (e.g., 1.1-1.2 equivalents) is used to ensure complete conversion of the other.

    • Add the copper catalyst solution (CuSO₄/ligand premix) to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.[1]

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature.

    • The reaction is typically complete within 1-12 hours.[1]

    • Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS or TLC until the starting materials are consumed.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction if necessary (e.g., by adding a chelating agent like EDTA to remove copper).

    • Remove the solvent under reduced pressure.

    • Purify the crude product using a suitable method, such as preparative HPLC, to obtain the final PROTAC molecule.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Reagent_Prep 1. Prepare Stock Solutions (Alkyne-Ligand, Azide-Linker, CuSO4, Ascorbate) Reaction_Setup 2. Combine Alkyne-Ligand and Azide-Linker in Solvent Reagent_Prep->Reaction_Setup Catalyst_Add 3. Add Copper Catalyst (CuSO4/Ligand) Reaction_Setup->Catalyst_Add Initiation 4. Initiate with Sodium Ascorbate Catalyst_Add->Initiation Reaction 5. Stir at Room Temperature (1-12h) Monitor by LC-MS/TLC Initiation->Reaction Purification 6. Quench, Concentrate, and Purify (HPLC) Reaction->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC

PROTAC Synthesis Workflow

Signaling Pathway: The PROTAC Mechanism of Action

The ultimate function of a PROTAC is to induce the degradation of a target protein by co-opting the ubiquitin-proteasome system. This process can be visualized as a catalytic cycle.

PROTAC_MOA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Induces Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation of POI Proteasome->Degradation Recycle PROTAC Recycling Degradation->Recycle Releases Recycle->PROTAC Catalytic Cycle

PROTAC Mechanism of Action

Conclusion

This compound represents a valuable tool for researchers in the field of targeted protein degradation. Its design as an azide-containing linker facilitates its incorporation into PROTAC molecules through the robust and efficient copper-catalyzed azide-alkyne cycloaddition reaction. Understanding the properties of this linker and the methodologies for its use is crucial for the successful design and synthesis of novel PROTACs. As the field continues to evolve, the development and application of versatile chemical linkers like this compound will remain a key enabler of innovation in the quest for new therapeutics.

References

An In-depth Technical Guide to Alkyl Chain-Based PROTAC Linkers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to PROTAC Technology and the Pivotal Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in this process.[4] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][5]

While the choice of ligands determines the target and the E3 ligase to be hijacked, the linker is far from a passive spacer. Its composition, length, flexibility, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[6][7] Among the various linker types, those based on simple alkyl chains are foundational and widely used, particularly in the initial stages of PROTAC development.[7][8][9] Their synthetic tractability and conformational flexibility make them an excellent starting point for optimizing PROTAC activity.[6][10] This guide provides a comprehensive overview of alkyl chain-based PROTAC linkers, detailing their characteristics, impact on PROTAC performance, and the experimental protocols used for their evaluation.

Core Concepts of Alkyl Chain-Based Linkers

Alkyl linkers are primarily composed of saturated hydrocarbon chains, offering a high degree of conformational flexibility.[10][] This flexibility can be advantageous, allowing the PROTAC to adopt multiple orientations and increasing the likelihood of forming a productive ternary complex.[10] However, this flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[10]

Key Characteristics:

  • Hydrophobicity: Alkyl chains are inherently hydrophobic, which can enhance cell permeability but may negatively impact aqueous solubility and potentially lead to off-target effects due to non-specific binding.[8][9]

  • Synthetic Accessibility: Simple alkyl chains are synthetically straightforward to incorporate into PROTACs, facilitating the rapid generation of libraries with varying linker lengths for structure-activity relationship (SAR) studies.[6][12]

  • Metabolic Stability: Saturated alkyl chains are generally considered to be metabolically stable.[]

The length of the alkyl linker is a crucial parameter that must be empirically optimized for each specific POI and E3 ligase pair.[13][] A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex.[13][15] Conversely, a linker that is too long may not effectively bring the POI and E3 ligase into close enough proximity for efficient ubiquitination.[13][15]

Quantitative Data on Alkyl Chain-Based PROTACs

The following tables summarize quantitative data from various studies on PROTACs utilizing alkyl or alkyl-ether linkers, highlighting the impact of linker length and composition on degradation efficiency.

Target ProteinE3 Ligase LigandLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineReference
TBK1VHLAlkyl/Ether< 12No degradation-Not Specified[2]
TBK1VHLAlkyl/Ether12 - 29Submicromolar-Not Specified[2]
TBK1VHLAlkyl/Ether21396Not Specified[2]
TBK1VHLAlkyl/Ether2929276Not Specified[2]
CRBNVHLAlkyl9Concentration-dependent decrease-HEK293T[2]
BTKCRBNAlkyl/Ether3 - 191 - 40-Ramos[2]
PI3K/mTORVHLC8 Alkyl---Not Specified[15]

Table 1: Degradation Efficiency of PROTACs with Alkyl and Alkyl/Ether Linkers. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

The evaluation of PROTACs with alkyl chain-based linkers involves a series of in vitro and cell-based assays to determine their efficacy and mechanism of action. Below are detailed protocols for key experiments.

Protocol 1: Synthesis of PROTACs with Alkyl Linkers

The synthesis of PROTACs is a modular process, typically involving the coupling of the POI ligand, the linker, and the E3 ligase ligand.[12] Common coupling reactions include amide bond formation, nucleophilic substitution, and click chemistry.[12]

General Procedure for Amide Coupling:

  • Functionalization: Ensure one end of the alkyl linker has a carboxylic acid group and the other end is protected (e.g., with a Boc group). The POI and E3 ligase ligands should have appropriate functional groups for coupling (e.g., an amine).

  • First Coupling: Activate the carboxylic acid of the linker using a coupling reagent (e.g., HATU, HOBt) and react it with the amine group of the POI ligand in a suitable solvent (e.g., DMF) with a base (e.g., DIPEA).

  • Purification: Purify the product by flash chromatography.

  • Deprotection: Remove the protecting group from the other end of the linker (e.g., using TFA for a Boc group).

  • Second Coupling: Repeat the amide coupling procedure to attach the E3 ligase ligand to the deprotected end of the linker.

  • Final Purification: Purify the final PROTAC product using preparative HPLC and characterize by LC-MS and NMR.

Protocol 2: Western Blotting for Protein Degradation

Western blotting is a standard technique to quantify the reduction in the levels of a target protein following PROTAC treatment.[16][17]

Materials:

  • Cultured cells expressing the POI

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[16]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.[16]

  • Protein Quantification: Determine the protein concentration of each lysate.[16]

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample, separate them by SDS-PAGE, and transfer to a membrane.[16]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.[16]

    • Incubate with the primary antibody overnight at 4°C.[16]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[16]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[17]

Protocol 3: In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.[10]

Materials:

  • Purified recombinant POI

  • Purified E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex

  • Ubiquitin

  • ATP

  • Ubiquitination buffer

  • PROTAC of interest

Procedure:

  • Reaction Setup: Combine the E1, E2, E3, ubiquitin, ATP, and POI in the ubiquitination buffer.[10]

  • PROTAC Addition: Add the PROTAC to the reaction mixture. Include a vehicle control.[10]

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Analysis by Western Blot: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Analyze the samples by Western blot using an antibody against the POI. A ladder of higher molecular weight bands indicates polyubiquitination.[10]

Protocol 4: Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

  • Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity of the interactions in real-time. One protein (e.g., the E3 ligase) is immobilized on a sensor chip, and the other protein (POI) is injected along with the PROTAC.[6]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the ternary complex formation.[6]

  • Biolayer Interferometry (BLI): Similar to SPR, BLI is an optical biosensing technique that can be used to study binding kinetics.[6]

  • NanoBRET™ Assay: This is a cell-based assay that measures protein-protein interactions in live cells. The POI is tagged with a NanoLuc® luciferase donor, and the E3 ligase is tagged with a HaloTag® acceptor. Ternary complex formation brings the donor and acceptor into proximity, resulting in a detectable energy transfer.[18]

Visualizations of Key Processes

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Alkyl Linker) Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Facilitates Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Releases Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades into

Caption: Mechanism of action of a PROTAC with an alkyl chain linker.

Western_Blot_Workflow start Start: Cell Culture treatment PROTAC Treatment (Varying Concentrations) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking Non-specific Sites transfer->blocking primary_ab Primary Antibody Incubation (Anti-POI) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry, DC50/Dmax Calculation) detection->analysis end End: Results analysis->end

Caption: Experimental workflow for Western blot analysis of PROTAC-mediated protein degradation.

PI3K_AKT_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates Degradation_PI3K PI3K Degradation PI3K->Degradation_PI3K Leads to PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PROTAC_PI3K PI3K-Targeting PROTAC PROTAC_PI3K->PI3K Targets Degradation_PI3K->PIP3 Blocks PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Caption: PROTAC-mediated degradation of PI3K in the PI3K/AKT/mTOR signaling pathway.

Logical Relationships

Linker_Properties_Logic cluster_properties Alkyl Linker Properties cluster_outcomes PROTAC Performance Metrics Length Linker Length Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Optimal length is critical Flexibility Flexibility Flexibility->Ternary_Complex Can increase probability but may have entropic cost Hydrophobicity Hydrophobicity Permeability Cell Permeability Hydrophobicity->Permeability Increases Solubility Aqueous Solubility Hydrophobicity->Solubility Decreases Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Efficacy Directly impacts Permeability->Efficacy Impacts Solubility->Efficacy Impacts

Caption: Logical relationships between alkyl linker properties and PROTAC performance.

Conclusion

Alkyl chain-based linkers are a fundamental and versatile component in the design and development of PROTACs. Their synthetic accessibility and tunable length make them an ideal starting point for exploring the structure-activity relationships of novel protein degraders. While their inherent flexibility and hydrophobicity present both opportunities and challenges, a systematic approach to optimizing linker length, coupled with rigorous experimental evaluation, can lead to the identification of potent and effective PROTACs. The protocols and data presented in this guide provide a solid framework for researchers to rationally design, synthesize, and characterize PROTACs with alkyl chain-based linkers, ultimately advancing the development of this transformative therapeutic modality.

References

Methodological & Application

Application Notes and Protocols for AZD-CO-C2-Ph-amido-Ph-azide in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to selectively eliminate target proteins by coopting the cell's own ubiquitin-proteasome system.[1][2][3][4][5] These molecules typically consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the physicochemical properties and biological activity of the PROTAC.[4] "AZD-CO-C2-Ph-amido-Ph-azide" is an alkyl chain-based PROTAC linker designed for the synthesis of PROTACs.[6][7] Its key feature is a terminal azide (B81097) group, which enables its use in highly efficient and versatile "click chemistry" reactions.[8]

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of PROTACs, with a focus on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Chemical Information

FeatureDescription
Chemical Name This compound
CAS Number 1383544-71-5
Molecular Formula C₁₉H₁₇N₅O₃
Molecular Weight 363.37 g/mol
Key Functional Group Azide (-N₃)
Application PROTAC Linker for Click Chemistry

Principle of Application: Click Chemistry in PROTAC Synthesis

The azide group on this compound is designed to react with a terminal alkyne group on another molecule to form a stable triazole ring. This reaction, a cornerstone of click chemistry, is highly efficient, specific, and can be performed under mild conditions, making it ideal for the synthesis of complex molecules like PROTACs.[1][2][3] The modular nature of this approach allows for the rapid assembly of PROTAC libraries with varying linker lengths and compositions to optimize degradation activity.[4]

The general strategy involves three main components:

  • Warhead-Alkyne: The ligand for the protein of interest (POI) functionalized with a terminal alkyne.

  • E3 Ligase Ligand-Linker-Azide: The E3 ligase ligand pre-functionalized with the this compound linker.

  • CuAAC Reaction: The copper-catalyzed reaction to conjugate the warhead and the E3 ligase ligand-linker complex.

Experimental Protocols

The following protocols are exemplary and may require optimization based on the specific properties of the POI and E3 ligase ligands.

Protocol 1: General Synthesis of a BRD4-Targeting PROTAC using this compound

This protocol describes the synthesis of a hypothetical BRD4-targeting PROTAC using the well-characterized BRD4 inhibitor JQ1 as the warhead and pomalidomide (B1683931) as the E3 ligase (Cereblon) ligand.

Step 1: Preparation of Alkyne-Functionalized JQ1 (JQ1-Alkyne)

The synthesis of an alkyne-functionalized JQ1 derivative is a prerequisite. This typically involves modifying the JQ1 molecule at a position that does not interfere with its binding to BRD4. For this example, we assume the synthesis of a JQ1 derivative with a terminal alkyne group.

Step 2: Synthesis of Pomalidomide-Linker-Azide Conjugate

This step involves coupling the this compound linker to the pomalidomide E3 ligase ligand. This is typically achieved through an amide bond formation.

  • Materials:

    • Pomalidomide derivative with a carboxylic acid handle

    • This compound

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • Dissolve the pomalidomide derivative (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.

    • Add this compound (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Pomalidomide-Linker-Azide conjugate.

Step 3: CuAAC Click Chemistry Reaction

  • Materials:

    • JQ1-Alkyne (1.0 eq)

    • Pomalidomide-Linker-Azide (1.0 eq)

    • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)

    • Sodium ascorbate (B8700270) (0.3 eq)

    • Solvent: DMF/H₂O (4:1)

  • Procedure:

    • Dissolve JQ1-Alkyne and Pomalidomide-Linker-Azide in the DMF/H₂O solvent mixture.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • In another vial, prepare a solution of CuSO₄·5H₂O in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Once the reaction is complete, dilute the mixture with DMSO and filter.

    • Purify the crude PROTAC by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final PROTAC.

    • Characterize the final product by LC-MS and NMR.

Visualization of Workflows and Pathways

PROTAC Synthesis Workflow

G cluster_0 Reactant Preparation cluster_1 PROTAC Assembly cluster_2 Purification & Analysis cluster_3 Final Product JQ1_alkyne JQ1-Alkyne CuAAC CuAAC Click Reaction JQ1_alkyne->CuAAC Pom_linker_azide Pomalidomide-Linker-Azide (using this compound) Pom_linker_azide->CuAAC Purification Preparative HPLC CuAAC->Purification Analysis LC-MS, NMR Purification->Analysis PROTAC BRD4-Targeting PROTAC Analysis->PROTAC

Caption: Workflow for the synthesis of a BRD4-targeting PROTAC.

General PROTAC Mechanism of Action

G cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation POI Protein of Interest (POI) (e.g., BRD4) PROTAC PROTAC POI->PROTAC Ub_transfer Ubiquitin Transfer PROTAC->Ub_transfer Recruitment E3 E3 Ligase (e.g., Cereblon) E3->PROTAC Poly_Ub_POI Polyubiquitinated POI Ub_transfer->Poly_Ub_POI Polyubiquitination Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: The mechanism of action for a PROTAC molecule.

Data Presentation

The following table presents hypothetical yet representative quantitative data for a BRD4-targeting PROTAC synthesized using an azide-alkyne click chemistry approach. These values are based on published data for similar BRD4 degraders.

ParameterValueDescription
Binding Affinity (BRD4) 100 nMDissociation constant (Kd) for binding to the target protein.
Binding Affinity (CRBN) 500 nMDissociation constant (Kd) for binding to the E3 ligase.
DC₅₀ 10 nMConcentration of the PROTAC required to degrade 50% of the target protein.
Dₘₐₓ >95%Maximum percentage of target protein degradation achieved.
Cell Viability (IC₅₀) 50 nMConcentration of the PROTAC that inhibits 50% of cell growth in a relevant cancer cell line.

Conclusion

This compound is a valuable tool for the synthesis of PROTACs due to its compatibility with click chemistry. This allows for a modular and efficient approach to construct libraries of PROTACs for the optimization of protein degradation. The provided protocols and diagrams serve as a guide for researchers to design and synthesize novel protein degraders for therapeutic and research applications. It is important to note that the optimal linker and conjugation strategy are highly dependent on the specific POI and E3 ligase pair, and empirical testing is crucial for the development of a successful PROTAC.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with AZD-CO-C2-Ph-amido-Ph-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a highly efficient and bioorthogonal click chemistry reaction that occurs between a strained cyclooctyne (B158145) and an azide-functionalized molecule.[][2] This reaction proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in complex biological systems.[2][3] The driving force for this reaction is the high ring strain of the cyclooctyne, which is released upon the [3+2] cycloaddition with an azide (B81097) to form a stable triazole linkage.[][4]

The versatility and biocompatibility of SPAAC have made it an invaluable tool in various scientific disciplines, including chemical biology, materials science, and drug development.[5][6] Its applications range from molecular imaging and biomolecule labeling to the synthesis of targeted therapeutics and drug delivery systems.[][3]

AZD-CO-C2-Ph-amido-Ph-azide is a bifunctional molecule featuring a terminal azide group, rendering it suitable for conjugation with molecules containing a strained alkyne via the SPAAC reaction. The "AZD" prefix suggests a potential association with AstraZeneca's drug discovery pipeline, implying its utility in developing targeted therapies or chemical probes based on existing pharmacophores.

Applications

The use of this compound in conjunction with SPAAC enables a variety of applications in research and drug development:

  • Bioconjugation: Covalent attachment of the AZD-scaffold to biomolecules such as proteins, antibodies, or nucleic acids that have been functionalized with a strained alkyne. This can be used for:

    • Target Identification and Validation: Creating probes to identify the cellular targets of a drug.

    • Pharmacokinetic Studies: Attaching imaging agents or affinity tags to track the distribution and metabolism of the drug scaffold.

  • Synthesis of Targeted Therapies: Development of novel therapeutics, such as antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), by linking the AZD-moiety to a targeting ligand or a protein degrader.[2]

  • Molecular Imaging: Conjugation to fluorescent dyes or imaging agents to visualize the localization of the AZD-scaffold within cells or tissues.[3]

  • Drug Delivery: Attachment to drug delivery vehicles like nanoparticles or polymers for targeted delivery to specific tissues or cells.[3]

Quantitative Data for SPAAC Reactions

The kinetics of SPAAC reactions are influenced by several factors, including the choice of cyclooctyne, solvent, pH, and temperature. The following tables provide a summary of quantitative data to aid in experimental design and optimization.

Table 1: Comparison of Second-Order Rate Constants for Common Cyclooctynes with Benzyl Azide.

CyclooctyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Reference(s)
BCN0.14[4]
DIBO0.17[4]
DIFO0.076[4]
DBCO~0.1[4]
m[9+1]CPP9.6 x 10⁻³[7]
[9+1]CPP2.2 x 10⁻³[7]
[11+1]CPP4.5 x 10⁻⁴[7]

Table 2: Effect of Reaction Conditions on SPAAC Kinetics.

ParameterObservationReference(s)
pH Higher pH values (pH 7-10) generally increase reaction rates, except in HEPES buffer.[8][9]
Buffer HEPES (pH 7) exhibited the highest rate constants, while PBS (pH 7) showed among the lowest.[8][9]
Temperature Increasing the temperature from 25°C to 37°C can increase the reaction rate.[10][11]
Solvent Organic co-solvents (e.g., DMSO, methanol) can improve solubility but may impact reaction rates. More aqueous solvent systems can lead to faster SPAAC reactions.[10][11]
Linker The presence of a PEG linker between the cyclooctyne and the biomolecule can enhance reaction rates.[8][11]

Experimental Protocols

Disclaimer: The following protocols are generalized guidelines based on established SPAAC principles. Optimization may be required for specific applications involving this compound.

Protocol 1: General Procedure for SPAAC Conjugation

This protocol describes the conjugation of this compound to a DBCO-functionalized molecule (e.g., a protein or a small molecule ligand).

Materials:

  • This compound

  • DBCO-functionalized molecule of interest

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES)

  • Purification system (e.g., HPLC, FPLC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-50 mM.

    • Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent (e.g., reaction buffer, DMSO). The concentration will depend on the specific molecule.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of the DBCO-functionalized molecule.

    • Add the reaction buffer to achieve the desired final reaction concentration.

    • Add the this compound stock solution to the reaction mixture. A 1.5 to 5-fold molar excess of the azide is often recommended to drive the reaction to completion.[2]

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature (25°C) or 37°C.

    • The reaction time can vary from minutes to several hours, depending on the reactants and their concentrations. The reaction progress can be monitored by LC-MS or HPLC.

  • Product Purification:

    • Once the reaction is complete, purify the conjugate using an appropriate chromatographic method (e.g., reverse-phase HPLC for small molecules, size-exclusion chromatography for proteins).

Protocol 2: Monitoring SPAAC Reaction Progress by UV-Vis Spectrophotometry

This protocol can be used to determine the kinetics of the SPAAC reaction by monitoring the disappearance of the characteristic absorbance of the DBCO group.

Materials:

  • Reaction mixture from Protocol 1

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Spectrophotometer Setup:

    • Set up a UV-Vis spectrophotometer to measure absorbance at approximately 309 nm, which is a characteristic absorbance peak for DBCO.[11]

  • Sample Preparation:

    • Prepare the reaction mixture as described in Protocol 1. The initial concentration of the DBCO reagent should provide an absorbance reading within the linear range of the instrument.

    • Use a reference cuvette containing the buffer and the azide-containing molecule to zero the spectrophotometer.

  • Data Acquisition:

    • Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule.

    • Immediately begin monitoring the absorbance at 309 nm over time at regular intervals.

  • Data Analysis:

    • The disappearance of the DBCO absorbance over time can be used to calculate the reaction rate. For kinetic studies, pseudo-first-order conditions can be established by using a large excess of the azide reactant.

Visualizations

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification azide This compound Stock Solution mix Combine Reactants in Buffer azide->mix dbco DBCO-Functionalized Molecule Stock dbco->mix incubate Incubate at RT or 37°C mix->incubate monitor Monitor Reaction (LC-MS/HPLC) incubate->monitor purify Purify Conjugate (HPLC/FPLC) monitor->purify product Characterize Final Product purify->product

Caption: General experimental workflow for a SPAAC reaction.

Signaling_Pathway_Application cluster_cell Cell-Based Assay cluster_probe Probe Synthesis (SPAAC) cluster_imaging Target Engagement drug AZD-scaffold target Target Protein drug->target Binds pathway Signaling Pathway target->pathway Modulates response Cellular Response pathway->response azide This compound probe AZD-Reporter Probe azide->probe dbco_reporter DBCO-Reporter (e.g., Fluorophore) dbco_reporter->probe treat Treat Cells with AZD-Reporter Probe probe->treat image Visualize Probe Localization treat->image quantify Quantify Target Engagement image->quantify

Caption: Application of SPAAC for target engagement studies.

SPAAC_Factors cluster_reactants Reactants cluster_conditions Reaction Conditions center SPAAC Kinetics cyclooctyne Cyclooctyne (Strain, Sterics) cyclooctyne->center azide Azide (Electronics) azide->center temp Temperature temp->center ph pH ph->center buffer Buffer Type buffer->center solvent Solvent solvent->center

Caption: Factors influencing SPAAC reaction kinetics.

References

Application Notes and Protocols for AZD-CO-C2-Ph-amido-Ph-azide in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of azide-containing linkers, exemplified by the structural motif of AZD-CO-C2-Ph-amido-Ph-azide, in the field of bioconjugation. The primary application of such linkers is in the construction of complex biomolecules, most notably Antibody-Drug Conjugates (ADCs). The azide (B81097) functional group is a key component for highly efficient and specific "click chemistry" reactions.

This compound is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs.[1] It is a click chemistry reagent containing an azide group, enabling it to undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with molecules containing alkyne groups, or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with molecules containing strained alkynes like DBCO or BCN.[1]

The protocols provided herein are representative for the two main types of azide-alkyne cycloaddition reactions and are intended to serve as a foundational guide for researchers.

Core Applications in Bioconjugation

The presence of an azide moiety on a linker like this compound allows for its covalent attachment to a biomolecule that has been functionalized with an alkyne group. This is achieved through a highly efficient and bioorthogonal reaction known as an azide-alkyne cycloaddition. This reaction forms a stable triazole ring, covalently linking the two molecules.

The key advantages of using azide-alkyne click chemistry in bioconjugation include:

  • High Specificity and Bioorthogonality: The reaction occurs selectively between the azide and alkyne functional groups, without interfering with other functional groups present in biological molecules.[2]

  • High Yields and Favorable Kinetics: These reactions are known for their high efficiency, often proceeding to completion with high yields under mild conditions.[3]

  • Mild Reaction Conditions: The reactions can be carried out in aqueous buffers and at room temperature, which is crucial for maintaining the integrity of sensitive biomolecules like proteins and antibodies.[2]

In the context of ADCs, a linker such as this compound would be pre-attached to a cytotoxic payload. This payload-linker construct is then "clicked" onto an antibody that has been engineered to possess an alkyne group. The antibody directs the ADC to cancer cells, and upon internalization, the linker is designed to be cleaved, releasing the cytotoxic payload.[4][5]

Quantitative Data Summary

The following tables summarize typical quantitative data for bioconjugation reactions involving azide linkers and the characterization of the resulting ADCs.

Table 1: Representative Reaction Parameters for Azide-Alkyne Cycloaddition

Parameter CuAAC SPAAC
Reaction Time 1-2 hours[6] 2 hours[2]
Temperature Room Temperature Room Temperature[2]
pH 7.0-7.4 7.4[2]
Typical Molar Ratio (Linker:Biomolecule) 2:1 to 10:1[7][8] Not explicitly stated

| Catalyst | Copper(I) | None (strain-promoted) |

Table 2: Typical Drug-to-Antibody Ratio (DAR) Values and Characterization

Parameter Typical Value/Method
Ideal DAR Range 2-4[9]
Commonly Observed DAR 0-8[10]
DAR Determination Methods LC/MS, UV/Vis Spectroscopy, HIC[9][10][]
Example DAR Value (Adcetris) 4.0[12]

| Example DAR Value (intact glycosylated ADCs) | 3.6[10] |

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing linker-payload to an alkyne-modified antibody.

Materials:

  • Alkyne-modified antibody

  • Azide-containing linker-payload

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[6]

  • THPTA ligand stock solution (e.g., 50 mM in water)[6]

  • Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)[6]

  • Reaction Buffer (e.g., phosphate-buffered saline, PBS)

  • Solvent for dissolving the linker-payload (e.g., DMSO or DMF)[6]

Procedure:

  • Preparation of Reagents:

    • Dissolve the alkyne-modified antibody in the reaction buffer to a final concentration of approximately 28.6 µM.[6]

    • Dissolve the azide-containing linker-payload in DMSO to a desired stock concentration. The amount to be added should be in a ~2-fold excess with respect to the alkyne groups on the antibody.[6][8]

    • Prepare a premixed solution of CuSO₄ and THPTA ligand. A common ratio is 1:5 of Cu:ligand. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.[6] Let this mixture stand for a few minutes.[6]

  • Conjugation Reaction:

    • To the antibody solution, add the dissolved azide-linker-payload.

    • Add the premixed CuSO₄/THPTA solution to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. For example, add 25 µL of 100 mM sodium ascorbate.[6]

    • Gently mix the reaction and allow it to proceed at room temperature for 1 to 2 hours.[6]

  • Purification:

    • Purify the resulting ADC using size exclusion chromatography or other suitable protein purification methods to remove the catalyst and excess reagents.[6]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the conjugation of an azide-modified antibody to a drug linker containing a strained alkyne, such as DBCO.

Materials:

  • Azide-conjugated antibody

  • DBCO-functionalized drug linker

  • PBS buffer (pH 7.4)

  • DMSO

Procedure:

  • Preparation of Reagents:

    • Perform a buffer exchange for the purified azide-conjugated antibody into PBS (pH 7.4) using a desalting column.[2]

    • Prepare a stock solution of the DBCO-drug linker in DMSO (e.g., 26.7 mM).[2]

  • Conjugation Reaction:

    • In a reaction tube, combine the azide-conjugated antibody with the DBCO-drug linker.[2] The final volume should contain about 5% DMSO.[2]

    • Incubate the reaction mixture for 2 hours at room temperature.[2]

  • Purification:

    • Remove the excess DBCO-drug linker using a desalting column equilibrated with PBS (pH 7.4).[2]

    • Concentrate the obtained ADC using a protein concentrator with an appropriate molecular weight cutoff (e.g., 50 kDa).[2]

Protocol 3: Characterization of the ADC - Drug-to-Antibody Ratio (DAR) Determination by LC/MS

Materials:

  • Purified ADC

  • UHPLC system coupled to a Q-TOF mass spectrometer[10][12]

  • Appropriate reversed-phase column (e.g., PLRP-S)[12]

  • Mobile phases compatible with mass spectrometry

Procedure:

  • Sample Preparation (Optional):

    • For more detailed analysis, the ADC may be reduced to separate the light and heavy chains or deglycosylated to simplify the mass spectrum.[10]

  • LC/MS Analysis:

    • Inject approximately 1 µg of the ADC sample onto the LC/MS system.[10]

    • Separate the different drug-loaded species using a suitable gradient on the reversed-phase column.

  • Data Analysis:

    • Deconvolute the raw mass spectrometry data using appropriate software (e.g., Agilent MassHunter with BioConfirm).[10]

    • The software will identify peaks corresponding to the antibody with different numbers of conjugated drugs (D0, D1, D2, etc.).

    • Calculate the weighted average DAR by summing the percentage of the chromatographic peak area for each species multiplied by the number of conjugated drugs, then dividing by 100.[] Specialized software, such as the Agilent DAR Calculator, can automate this process.[12]

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Alkyne_Ab Alkyne-modified Antibody Reaction_Vessel Bioconjugation (1-2h, RT) Alkyne_Ab->Reaction_Vessel Azide_Payload Azide-Linker-Payload Azide_Payload->Reaction_Vessel Catalyst_Mix Cu(I) Catalyst (CuSO4 + THPTA + Na-Ascorbate) Catalyst_Mix->Reaction_Vessel Purification Purification (e.g., SEC) Reaction_Vessel->Purification Analysis Characterization (LC/MS for DAR) Purification->Analysis

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

ADC_MoA ADC Antibody-Drug Conjugate (in circulation) Binding Binding to Tumor Antigen ADC->Binding Targeting Tumor_Cell Tumor Cell (Antigen Expression) Internalization Receptor-Mediated Endocytosis Tumor_Cell->Internalization Binding->Tumor_Cell Binding->Internalization Lysosome Endosome/ Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Cell_Death Cytotoxicity & Cell Death Payload_Release->Cell_Death

Caption: Generalized Mechanism of Action for an Antibody-Drug Conjugate.

DAR_Calculation_Logic cluster_input Input Data cluster_processing Processing Steps cluster_output Final Output LCMS_Data LC/MS Chromatogram (Deconvoluted Mass Spectrum) Identify_Peaks Identify Peaks for each Drug-loaded Species (D0, D1, D2...) LCMS_Data->Identify_Peaks Calculate_Area Calculate Peak Area (%) for each Species Identify_Peaks->Calculate_Area Weighted_Sum Calculate Weighted Sum: Σ [Peak Area (%) * Drug Number] Calculate_Area->Weighted_Sum DAR_Value Average DAR = (Weighted Sum) / 100 Weighted_Sum->DAR_Value

Caption: Logical flow for calculating the Drug-to-Antibody Ratio (DAR).

References

Step-by-step guide for synthesizing PROTACs with AZD-CO-C2-Ph-amido-Ph-azide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Step-by-Step Guide for Synthesizing an EGFR-Targeting PROTAC using a Heterobifunctional Linker

Introduction

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents designed to hijack the cell's natural ubiquitin-proteasome system to selectively degrade target proteins. These heterobifunctional molecules consist of three key components: a "warhead" that binds to a protein of interest (POI), an E3 ubiquitin ligase ligand, and a chemical linker that connects the two. This document provides a detailed, step-by-step protocol for the synthesis of a representative PROTAC targeting the Epidermal Growth Factor Receptor (EGFR).

The synthesis employs a modular approach, culminating in a PROTAC with the conceptual structure "AZD-Linker-Ligand". For this protocol, we will use a derivative of the well-established EGFR inhibitor Osimertinib (AZD9291) as the warhead. The linker, corresponding to the "CO-C2-Ph-amido-Ph-azide" moiety, is designed with an azide (B81097) handle to allow for late-stage functionalization. The final conjugation step utilizes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction to attach an alkyne-modified pomalidomide (B1683931), a ligand for the Cereblon (CRBN) E3 ligase. This modular strategy allows for flexibility in synthesizing different PROTAC combinations.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The synthesized PROTAC is designed to simultaneously bind to both the EGFR protein and the CRBN E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the EGFR protein. The polyubiquitin (B1169507) chain acts as a signal for the proteasome, which then recognizes and degrades the tagged EGFR protein, effectively removing it from the cell.

cluster_0 Cellular Environment cluster_2 Ubiquitination PROTAC PROTAC (AZD-Linker-Pomalidomide) TernaryComplex EGFR-PROTAC-CRBN Complex PROTAC->TernaryComplex Binds EGFR Target Protein (EGFR) EGFR->TernaryComplex CRBN E3 Ligase (Cereblon) CRBN->TernaryComplex Ub Ubiquitin Ubiquitination Polyubiquitinated EGFR Ub->Ubiquitination Proteasome Proteasome Degraded Degraded Peptides Proteasome->Degraded TernaryComplex->Ubiquitination Recruits Ub Ubiquitination->Proteasome Targeting Ub_tag Ub

Caption: PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.

Overall Synthetic Workflow

The synthesis is divided into three main stages:

  • Synthesis of the Linker Intermediate: A multi-step synthesis to create the core linker structure with a carboxylic acid on one end and an azide on the other.

  • Conjugation of Warhead to Linker: An amide coupling reaction to attach the AZD9291 (Osimertinib) derivative to the linker's carboxylic acid group.

  • Final PROTAC Assembly via Click Chemistry: A CuAAC reaction to conjugate the azide-functionalized intermediate with an alkyne-modified pomalidomide ligand.

G A Step 1: Synthesize Linker Intermediate B Step 2: Synthesize AZD-Linker-Azide Intermediate A->B Amide Coupling D Step 4: Final Assembly (Click Chemistry) B->D Intermediate 1 C Step 3: Synthesize Alkyne-Pomalidomide C->D Intermediate 2 E Final PROTAC (Purification & Analysis) D->E Crude Product

Caption: High-level workflow for the multi-stage synthesis of the target PROTAC.

Experimental Protocols

Disclaimer: The following protocols are representative and based on established chemical literature. All procedures should be performed by trained chemists in a suitable laboratory environment with appropriate personal protective equipment (PPE).

Part 1: Synthesis of Linker Intermediate (3-(4-aminophenyl)-N-(4-azidophenyl)propanamide)

This part involves a two-step process: first, protecting a commercially available aminophenylpropanoic acid, and second, coupling it with an azidoaniline followed by deprotection. For simplicity, this protocol outlines a direct amide coupling.

Step 1.1: Amide Coupling to form Linker Backbone

Reagent/SolventMolecular WeightQuantityMoles (mmol)Role
3-(4-Aminophenyl)propanoic acid165.19 g/mol 1.65 g10.0Starting Material
4-Azidoaniline (B77532)134.14 g/mol 1.34 g10.0Starting Material
HATU380.23 g/mol 4.56 g12.0Coupling Agent
DIPEA129.24 g/mol 3.5 mL20.0Base
Anhydrous DMF-50 mL-Solvent

Protocol:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(4-aminophenyl)propanoic acid (1.65 g, 10.0 mmol) and 4-azidoaniline (1.34 g, 10.0 mmol).

  • Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF, 50 mL).

  • Add HATU (4.56 g, 12.0 mmol) to the solution.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add N,N-Diisopropylethylamine (DIPEA, 3.5 mL, 20.0 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into 200 mL of cold water. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration, washing thoroughly with water and then with cold diethyl ether.

  • Dry the solid under vacuum to yield the linker intermediate. Further purification can be achieved by column chromatography on silica (B1680970) gel if necessary.

Part 2: Synthesis of AZD-Linker-Azide Intermediate

This step conjugates a modified Osimertinib (AZD9291) warhead, which has a carboxylic acid handle, with the amine group of the linker intermediate from Part 1. Note: The synthesis of the carboxy-functionalized Osimertinib is a multi-step process not detailed here; it is assumed to be available.

Step 2.1: Amide Coupling of Warhead and Linker

Reagent/SolventMolecular WeightQuantityMoles (mmol)Role
Carboxy-Osimertinib(Varies)1.0 eq1.0Warhead
Linker Intermediate (from Part 1)281.32 g/mol 281 mg1.0Linker
HATU380.23 g/mol 456 mg1.2Coupling Agent
DIPEA129.24 g/mol 0.35 mL2.0Base
Anhydrous DMF-10 mL-Solvent

Protocol:

  • In a dry flask under an inert atmosphere, dissolve Carboxy-Osimertinib (1.0 eq) and the Linker Intermediate (281 mg, 1.0 mmol) in anhydrous DMF (10 mL).

  • Add HATU (456 mg, 1.2 mmol) and stir for 5 minutes.

  • Cool the mixture to 0 °C and add DIPEA (0.35 mL, 2.0 mmol).

  • Allow the reaction to stir at room temperature overnight.

  • Monitor for completion by LC-MS.

  • Work-up the reaction by diluting with ethyl acetate (B1210297) and washing sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, using a gradient of dichloromethane/methanol) to obtain the pure AZD-Linker-Azide intermediate.

Part 3: Final PROTAC Assembly via Click Chemistry

This final step uses a CuAAC reaction to attach an alkyne-modified pomalidomide ligand to the azide-functionalized intermediate from Part 2. Note: The synthesis of 4-ethynyl-pomalidomide is not detailed here; it is assumed to be available.

Step 3.1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reagent/SolventMolecular WeightQuantityMoles (mmol)Role
AZD-Linker-Azide (from Part 2)(Varies)1.0 eq0.5Azide Intermediate
4-Ethynyl-pomalidomide297.28 g/mol 163 mg0.55Alkyne Ligand
Copper(II) Sulfate Pentahydrate249.68 g/mol 12.5 mg0.05Catalyst Precursor
Sodium Ascorbate (B8700270)198.11 g/mol 49.5 mg0.25Reducing Agent
t-BuOH/H₂O (1:1)-10 mL-Solvent System

Protocol:

  • In a 25 mL vial, dissolve the AZD-Linker-Azide intermediate (0.5 mmol) and 4-Ethynyl-pomalidomide (163 mg, 0.55 mmol) in a 1:1 mixture of tert-butanol (B103910) and water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (49.5 mg, 0.25 mmol) in 1 mL of water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol) in 1 mL of water.

  • Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution. The mixture may change color.

  • Stir the reaction vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by LC-MS until the starting materials are consumed.

  • Upon completion, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the final PROTAC product using preparative reverse-phase HPLC to achieve high purity.

  • Characterize the final product by High-Resolution Mass Spectrometry (HRMS) and ¹H NMR to confirm its identity and purity.

Product CharacterizationExpected Result
LC-MS A single major peak corresponding to the calculated mass of the final PROTAC.
¹H NMR Peaks corresponding to protons from the AZD warhead, linker, and pomalidomide ligand with correct integration.
HRMS Observed mass [M+H]⁺ should be within ± 5 ppm of the calculated exact mass.

Application Notes and Protocols for In Vitro Evaluation of a BRD4-Targeting PROTAC Synthesized with AZD-CO-C2-Ph-amido-Ph-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The formation of a ternary complex between the E3 ligase, the PROTAC, and the POI leads to the ubiquitination and subsequent degradation of the target protein.[1]

This document provides detailed protocols for the in vitro evaluation of a hypothetical PROTAC designed to target Bromodomain-containing protein 4 (BRD4) for degradation. BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that act as epigenetic readers and are implicated in the transcription of key oncogenes like c-Myc.[1] Its overexpression is associated with various cancers, making it a prime therapeutic target.[1] The PROTAC is synthesized using the AZD-CO-C2-Ph-amido-Ph-azide linker, an alkyl chain-based linker amenable to click chemistry for conjugation of the targeting ligands.

PROTAC Mechanism of Action

The BRD4-targeting PROTAC, synthesized with the this compound linker, operates by inducing the formation of a ternary complex between BRD4 and an E3 ubiquitin ligase (e.g., Cereblon or VHL). This proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD4, marking it for degradation by the 26S proteasome. This event-driven mechanism allows for the catalytic degradation of the target protein.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 PROTAC PROTAC Ternary_Complex BRD4-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of BRD4 Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Ub_BRD4 Polyubiquitinated BRD4 Ubiquitination->Ub_BRD4 Proteasome 26S Proteasome Ub_BRD4->Proteasome Degradation BRD4 Degradation Proteasome->Degradation PROTAC_recycled PROTAC Recycling->PROTAC_recycled

PROTAC-mediated degradation of BRD4.

Data Presentation

Table 1: In Vitro Efficacy of a Hypothetical BRD4-Targeting PROTAC
Assay TypeCell LineParameterValue
Target Degradation MDA-MB-231DC50 (24h)50 nM
THP-1Dmax (24h)>90%
Binding Affinity Purified ProteinsKD (PROTAC to BRD4)100 nM
Purified ProteinsKD (PROTAC to E3 Ligase)200 nM
Cell Viability MDA-MB-231IC50 (72h)80 nM
THP-1IC50 (72h)65 nM

DC50: Concentration required for 50% maximal degradation. Dmax: Maximum degradation observed. KD: Dissociation constant. IC50: Concentration for 50% inhibition of cell viability.

Experimental Protocols

Target Protein Degradation Assay (Western Blot)

This assay is fundamental to directly measure the degradation of the target protein.

WB_Workflow Start Start Cell_Seeding Seed cells in 6-well plates Start->Cell_Seeding Treatment Treat with PROTAC, DMSO (vehicle), and non-degrading inhibitor (e.g., JQ1) Cell_Seeding->Treatment Incubation Incubate for desired time points (e.g., 4, 8, 16, 24 hours) Treatment->Incubation Lysis Lyse cells and collect protein Incubation->Lysis Quantification Quantify protein concentration (BCA assay) Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block membrane with 5% non-fat milk or BSA Transfer->Blocking Primary_Ab Incubate with primary antibodies (anti-BRD4, anti-loading control) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect chemiluminescence Secondary_Ab->Detection Analysis Quantify band intensity Detection->Analysis End End Analysis->End

Workflow for Western Blot analysis of BRD4 degradation.

Materials:

  • Human cancer cell line expressing BRD4 (e.g., MDA-MB-231, THP-1).[2]

  • BRD4-targeting PROTAC stock solution in DMSO.

  • Vehicle control (DMSO).

  • Non-degrading BRD4 inhibitor (e.g., JQ1) as a negative control.[2]

  • Proteasome inhibitor (e.g., MG132) as a positive control for proteasome-dependent degradation.

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: anti-BRD4, anti-c-Myc, and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[2]

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the BRD4-targeting PROTAC (e.g., 1, 10, 100, 1000 nM) for different time points (e.g., 4, 8, 16, 24 hours).[2]

    • Include DMSO as a vehicle control and a non-degrading BRD4 inhibitor as a negative control.[2]

    • For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[2]

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.[2]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[2]

    • Collect the supernatant containing the protein lysate.[2]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA protein assay.[2]

    • Normalize the protein concentration of all samples.

    • Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.[2]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.[2]

    • Transfer the separated proteins to a PVDF membrane.[2]

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[2]

    • Incubate the membrane with primary antibodies (anti-BRD4, anti-c-Myc, and loading control) overnight at 4°C.[2]

    • Wash the membrane three times with TBST.[2]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

    • Wash the membrane three times with TBST.[2]

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.[2]

    • Capture the chemiluminescent signal using an imaging system.[2]

    • Quantify the band intensities using densitometry software and normalize to the loading control.[2]

Cell Viability Assay

This assay determines the effect of PROTAC-induced protein degradation on cell proliferation and viability.

Materials:

  • 96-well, opaque-walled plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar (e.g., MTT, CCK-8).

  • Luminometer or absorbance plate reader.

Protocol (using CellTiter-Glo®):

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well for adherent cells) in 100 µL of culture medium.[1]

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the BRD4-targeting PROTAC in culture medium.

    • Add the diluted compounds to the wells. Include a vehicle control (e.g., 0.1% DMSO).[1]

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[1]

  • Assay Procedure:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[1]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a luminometer.

    • Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC₅₀ value.[1]

Ternary Complex Formation Assay (In-Cell)

Directly assessing the formation of the BRD4-PROTAC-E3 ligase ternary complex in a cellular context is crucial for understanding the PROTAC's mechanism of action. NanoBRET™ is a suitable technology for this purpose.

Ternary_Complex_Logic Start Objective: Assess Ternary Complex Formation Decision In Vitro or In-Cell? Start->Decision In_Vitro Biophysical Assays: - Surface Plasmon Resonance (SPR) - Isothermal Titration Calorimetry (ITC) - Fluorescence Polarization (FP) Decision->In_Vitro Biochemical In_Cell Cell-Based Assays: - NanoBRET™ - AlphaLISA Decision->In_Cell Cellular NanoBRET_Setup Engineer cells to express: - NanoLuc-BRD4 (donor) - HaloTag-E3 Ligase (acceptor) In_Cell->NanoBRET_Setup Assay_Execution Add HaloTag ligand (acceptor fluorophore) and NanoLuc substrate (furimazine) NanoBRET_Setup->Assay_Execution PROTAC_Addition Add varying concentrations of PROTAC Assay_Execution->PROTAC_Addition Measurement Measure BRET signal PROTAC_Addition->Measurement Analysis Analyze dose-dependent increase in BRET signal Measurement->Analysis Conclusion Confirmation of Ternary Complex Formation Analysis->Conclusion

Decision-making flowchart for ternary complex assays.

Principle: Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuciferase (NLuc)-tagged BRD4 (donor) and a HaloTag®-labeled E3 ligase (acceptor) occurs only when they are brought into close proximity by the PROTAC molecule.

Protocol Outline:

  • Cell Line Generation:

    • Generate a stable cell line co-expressing NLuc-BRD4 and HaloTag®-E3 ligase (e.g., CRBN or VHL).

  • Assay Setup:

    • Seed the engineered cells in a 96-well plate.

    • Label the HaloTag®-E3 ligase with a fluorescent HaloTag® ligand.

    • Add the BRD4-targeting PROTAC at various concentrations.

  • BRET Measurement:

    • Add the NanoBRET™ substrate (furimazine).

    • Measure the BRET signal (ratio of acceptor emission to donor emission) using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • An increase in the BRET signal upon PROTAC addition indicates the formation of the ternary complex.

    • Plot the BRET ratio against the PROTAC concentration to determine the concentration required for half-maximal ternary complex formation (TC50).

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for the characterization of PROTACs synthesized with the this compound linker, using BRD4 as a representative target. A systematic evaluation of target degradation, cell viability, and ternary complex formation is essential for advancing potent and selective PROTACs in drug discovery and development. Researchers should adapt and optimize these protocols for their specific PROTACs and cellular models.

References

Troubleshooting & Optimization

Technical Support Center: PROTAC Synthesis with AZD-CO-C2-Ph-amido-Ph-azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the AZD-CO-C2-Ph-amido-Ph-azide linker in their PROTAC synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of PROTACs, particularly focusing on the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" step involving the this compound linker.

Question: My CuAAC reaction is showing low to no product formation. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product formation in a CuAAC reaction can stem from several factors, ranging from reagent quality to reaction conditions. Here is a step-by-step troubleshooting approach:

1. Reagent Quality and Stability:

  • Azide (B81097) Linker Integrity: Aryl azides, such as the one in your linker, can be sensitive to light and strong reducing agents. Ensure the linker has been stored properly in a dark, cool place. It is advisable to verify the integrity of the azide functionality via FT-IR (strong characteristic peak around 2100 cm⁻¹) or ¹H NMR if you suspect degradation.

  • Alkyne Moiety: Ensure the alkyne-containing binding ligand for your protein of interest (POI) is pure and that the terminal alkyne is accessible for the reaction.

  • Copper(I) Source: The CuAAC reaction is catalyzed by Cu(I) ions. If you are using a Cu(I) salt (e.g., CuI, CuBr), ensure it has not oxidized to Cu(II). If using a Cu(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate), ensure the reducing agent is fresh and added just before the copper salt.

2. Reaction Conditions:

  • Oxygen Sensitivity: The Cu(I) catalyst is susceptible to oxidation by atmospheric oxygen. Degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes before adding the copper catalyst. Maintaining an inert atmosphere throughout the reaction is crucial.

  • Solvent Choice: The choice of solvent can significantly impact the reaction. A mixture of t-BuOH/H₂O or DMF is commonly used for CuAAC reactions in PROTAC synthesis.[1] Ensure your starting materials are soluble in the chosen solvent system.

  • Catalyst and Ligand Concentration: The catalyst loading is typically low (1-5 mol%). In some cases, a copper-stabilizing ligand can enhance the reaction rate and prevent catalyst disproportionation.

3. Potential Side Reactions:

  • Formation of Insoluble Copper Acetylides: Terminal alkynes can react with Cu(I) to form insoluble copper acetylides, which appear as a precipitate and can halt the catalytic cycle. This is more common with certain alkynes. Using a ligand or ensuring efficient stirring can sometimes mitigate this issue.

  • Homocoupling of Alkynes (Glaser Coupling): In the presence of oxygen, oxidative homocoupling of the alkyne can occur, leading to byproducts. Thoroughly degassing the reaction mixture is the primary way to prevent this.

Question: I am observing multiple spots on my TLC or multiple peaks in my LC-MS analysis, making purification difficult. What are the likely impurities?

Answer:

The presence of multiple spots or peaks can be attributed to unreacted starting materials, byproducts, or impurities in your reagents.

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see your azide linker and alkyne-functionalized POI ligand. Monitor the reaction progress by TLC or LC-MS to ensure completion.

  • Copper Contamination: The final product, a 1,2,3-triazole, can chelate copper ions, leading to difficulties in purification and potential issues in biological assays.[2] Washing the organic layer with an aqueous solution of a chelating agent like EDTA can help remove residual copper.

  • Byproducts from Side Reactions: As mentioned above, alkyne homocoupling can generate dimeric byproducts.

  • Isomers: While the CuAAC reaction is highly regioselective for the 1,4-disubstituted triazole, trace amounts of the 1,5-isomer can sometimes form, especially if the reaction conditions are not optimal.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general protocol for a CuAAC reaction with the this compound linker?

A1: A general protocol for the CuAAC reaction is provided below. Note that optimization of reactant concentrations, catalyst loading, and reaction time may be necessary for your specific substrates.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • This compound (1.0 eq)

  • Alkyne-functionalized POI ligand (1.0 - 1.2 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.01 - 0.05 eq)

  • Sodium ascorbate (B8700270) (0.1 - 0.25 eq)

  • Solvent (e.g., 1:1 t-BuOH/H₂O or DMF)

Procedure:

  • In a reaction vessel, dissolve the this compound and the alkyne-functionalized POI ligand in the chosen solvent.

  • Degas the solution by bubbling with argon or nitrogen for 15-30 minutes.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • To the stirred, degassed solution of the azide and alkyne, add the sodium ascorbate solution, followed immediately by the CuSO₄·5H₂O solution.

  • Maintain the reaction under an inert atmosphere and stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).

  • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water. To remove residual copper, wash with a dilute aqueous solution of EDTA.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Q2: How can I improve the yield and purity of my CuAAC reaction?

A2: To improve the yield and purity, consider the following optimizations:

  • Catalyst System: The choice of copper source and the addition of a ligand can have a significant impact. The table below summarizes a comparison of different catalytic systems.

  • Reaction Temperature: While most CuAAC reactions proceed well at room temperature, gentle heating (40-50 °C) can sometimes accelerate the reaction and improve yields, especially with sterically hindered substrates.

  • Stoichiometry: Using a slight excess of the less valuable reagent (either the azide or the alkyne) can help drive the reaction to completion.

Data Presentation: Comparison of CuAAC Catalytic Systems

Catalyst SystemCatalyst Loading (mol%)SolventReaction TimeYield (%)Reference
CuI (ligand-free)1Cyrene™0.5 hLow[3]
CuBr (ligand-free)0.5Neat5 min<10[3]
[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂0.5Neat5 min>99[3]
CuSO₄·5H₂O / Sodium Ascorbate1 / 5H₂O/t-BuOH (1:1)4-12 hTypically high[3]

Note: "Neat" indicates the reaction was carried out without a solvent. Yields are highly substrate-dependent.

Q3: My final PROTAC has poor solubility. What can I do?

A3: Poor solubility is a common challenge with PROTACs due to their high molecular weight.[1] If you are encountering solubility issues with the final product:

  • Purification: During purification, use solvent systems that are known to solubilize your compound. It may be necessary to use a combination of solvents.

  • Formulation: For biological assays, consider formulating the PROTAC in a small amount of DMSO, followed by dilution in the assay buffer. The final concentration of DMSO should be kept low (typically <0.5%) to avoid cellular toxicity.

  • Structural Modification: If solubility issues persist and hinder biological evaluation, you may need to consider synthesizing analogues with more polar linkers or by incorporating solubilizing groups into the warhead or E3 ligase ligand, if possible without compromising binding affinity.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification & Analysis POI_Ligand Alkyne-functionalized POI Ligand CuAAC CuAAC Reaction (Click Chemistry) POI_Ligand->CuAAC Azide_Linker This compound Azide_Linker->CuAAC Crude_PROTAC Crude PROTAC CuAAC->Crude_PROTAC Purification Purification (Chromatography) Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC QC Quality Control (LC-MS, NMR) Pure_PROTAC->QC Final_Product Final PROTAC QC->Final_Product

Caption: A typical workflow for the synthesis and purification of a PROTAC using the this compound linker via a CuAAC reaction.

Troubleshooting_Logic Start Low/No PROTAC Yield Check_Reagents Check Reagent Quality - Azide Integrity - Alkyne Purity - Fresh Catalyst Start->Check_Reagents Check_Conditions Verify Reaction Conditions - Inert Atmosphere - Solvent Solubility - Temperature Start->Check_Conditions Side_Reactions Consider Side Reactions - Copper Acetylide Ppt. - Alkyne Homocoupling Start->Side_Reactions Optimize Optimize Reaction - Change Catalyst/Ligand - Adjust Stoichiometry - Modify Temperature Check_Reagents->Optimize Check_Conditions->Optimize Side_Reactions->Optimize Success Improved Yield Optimize->Success

Caption: A logic diagram for troubleshooting low-yield PROTAC synthesis via CuAAC.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

References

Technical Support Center: Optimizing CuAAC Reactions for AZD-CO-C2-Ph-amido-Ph-azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with AZD-CO-C2-Ph-amido-Ph-azide .

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no yield in a CuAAC reaction involving this compound?

Low or no product yield can stem from several factors, particularly with a sterically demanding and electronically deactivated substrate like this compound. Key reasons include:

  • Catalyst Inactivity: The active catalyst is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[1][2] Insufficient reducing agent or exposure of the reaction to air can lead to catalyst deactivation.

  • Poor Reagent Quality: Degradation of the azide (B81097) or alkyne starting materials can halt the reaction. The purity of solvents and other reagents is also critical.

  • Substrate-Specific Issues: The bulky phenyl and amido groups in this compound can cause significant steric hindrance, impeding the approach of the alkyne to the copper-azide complex.[2] The electron-withdrawing nature of the amide group can also decrease the nucleophilicity of the azide, slowing down the reaction.

  • Inappropriate Reaction Conditions: Incorrect solvent choice, pH, temperature, or reactant concentrations can all contribute to poor yields.[2]

Q2: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which forms a diyne byproduct.[2][3] This is particularly prevalent in the presence of oxygen and Cu(II).

Minimization Strategies:

  • Anaerobic Conditions: Rigorously deoxygenate all solvents and solutions and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[4]

  • Sufficient Reducing Agent: Use an adequate excess of a reducing agent like sodium ascorbate (B8700270) to ensure the copper remains in the active Cu(I) state.[5]

  • Ligand Choice: Employing a suitable copper-stabilizing ligand can suppress side reactions.[6]

Q3: Which copper source is best for this type of substrate?

While Cu(I) salts like CuI or CuBr can be used directly, they are often less stable.[3] A more convenient and robust method is the in situ generation of Cu(I) from a Cu(II) salt, most commonly copper(II) sulfate (B86663) (CuSO₄), with a reducing agent like sodium ascorbate.[1][3] This approach is generally less sensitive to trace amounts of oxygen.[3]

Q4: What is the role of a ligand, and which one should I choose for this compound?

Ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and accelerating the reaction.[7][8] For a potentially challenging substrate like this compound, a highly effective ligand is recommended.

  • TBTA (Tris(benzyltriazolylmethyl)amine): A common and effective ligand, particularly in organic solvents.

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble ligand, ideal for aqueous or partially aqueous solvent systems and bioconjugation reactions.[7]

  • BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): Another highly effective water-soluble ligand.[7]

Given the aromatic nature of the substrate, starting with TBTA in an organic solvent system is a reasonable approach. If solubility issues arise, a switch to THPTA or BTTAA in a mixed aqueous/organic system may be beneficial.

Q5: How do I choose the right solvent for the reaction?

The ideal solvent should dissolve all reactants. Due to the hydrophobic nature of this compound, a mixture of an organic solvent and water is often optimal.[1]

  • Common Solvent Systems:

    • t-BuOH/H₂O (1:1)[2]

    • DMSO/H₂O

    • DMF/H₂O

Note: Acetonitrile should be avoided as it can coordinate with Cu(I) and inhibit the reaction.[1]

Troubleshooting Guide

Below is a troubleshooting guide in a question-and-answer format to address specific issues you might encounter.

Problem: The reaction is very slow or has not gone to completion.

  • Possible Cause: Steric hindrance and/or electronic deactivation of the azide.

  • Solution:

    • Increase Temperature: Gently heating the reaction (e.g., to 40-60°C) can increase the reaction rate.[3] However, be cautious as higher temperatures can also promote side reactions and degradation of sensitive substrates.[2]

    • Increase Catalyst/Ligand Concentration: A higher catalyst loading (e.g., 5-10 mol%) might be necessary. Ensure the ligand-to-copper ratio is appropriate (typically 1:1 to 5:1).[9]

    • Optimize Solvent: Try a different solvent system to improve solubility and reaction kinetics.

    • Extend Reaction Time: Monitor the reaction over a longer period (e.g., 24-48 hours).

Problem: I am having difficulty purifying my product from the copper catalyst.

  • Possible Cause: The triazole product can chelate copper.[10]

  • Solution:

    • Aqueous Wash with a Chelating Agent: During the work-up, wash the organic layer with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) or ammonia/ammonium chloride to sequester and remove the copper ions.[4]

    • Silica (B1680970) Gel Chromatography: Copper salts can often be removed by standard silica gel chromatography. In some cases, a small amount of a chelating agent can be added to the eluent.

    • Filtration through a Scavenging Resin: Use a resin specifically designed to scavenge copper.

Data Presentation

Table 1: Recommended Reaction Parameters for CuAAC with this compound

ParameterRecommended RangeNotes
Copper Source CuSO₄·5H₂O (1-10 mol%)In situ generation of Cu(I) is generally more robust.[3]
Reducing Agent Sodium Ascorbate (5-20 mol%)Should be in excess relative to the copper source. Prepare fresh.[6]
Ligand TBTA, THPTA, or BTTAA (1-10 mol%)Ligand choice depends on the solvent system.[7]
Solvent t-BuOH/H₂O, DMSO/H₂O, DMF/H₂OChoose based on substrate solubility. Avoid acetonitrile.[1]
Temperature Room Temperature - 60°CHigher temperatures can increase the rate but may also promote side reactions.[3]
Concentration 0.01 - 0.1 MHigher concentrations can accelerate the reaction but may lead to solubility issues.

Experimental Protocols

General Protocol for CuAAC of this compound

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq.) and the alkyne (1.0-1.2 eq.) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

    • Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 100 mM in H₂O) and sodium ascorbate (e.g., 1 M in H₂O).[2]

    • Prepare a stock solution of the chosen ligand (e.g., TBTA in DMSO or THPTA in H₂O).

  • Reaction Setup:

    • To the solution of the azide and alkyne, add the ligand solution (e.g., to a final concentration of 5 mol%).

    • Add the CuSO₄·5H₂O solution (e.g., to a final concentration of 1-5 mol%).[2]

    • Initiate the reaction by adding the sodium ascorbate solution (e.g., to a final concentration of 5-10 mol%).[2]

    • Stir the reaction mixture at the desired temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Wash the combined organic layers with an aqueous solution of EDTA to remove copper salts.[4]

    • Wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography.

Mandatory Visualization

CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_monitoring 3. Monitoring & Incubation cluster_workup 4. Work-up & Purification prep_reagents Prepare Stock Solutions: - Azide & Alkyne in Solvent - CuSO4 (aq) - Sodium Ascorbate (aq, fresh) - Ligand mix_reactants Combine Azide, Alkyne, and Ligand Solutions prep_reagents->mix_reactants add_cu Add CuSO4 Solution mix_reactants->add_cu initiate Initiate with Sodium Ascorbate add_cu->initiate incubate Stir at RT or Elevated Temp. (Monitor by TLC/LC-MS) initiate->incubate quench Quench with Water & Extract with Organic Solvent incubate->quench wash_cu Wash with EDTA (aq) to Remove Copper quench->wash_cu purify Dry, Concentrate, & Purify (Chromatography) wash_cu->purify

Caption: A generalized experimental workflow for the CuAAC reaction.

Troubleshooting_CuAAC cluster_catalyst Catalyst Issues cluster_substrate Substrate Issues cluster_conditions Condition Issues start Low/No Yield catalyst_inactive Inactive Cu(I)? start->catalyst_inactive substrate_hindered Steric Hindrance? start->substrate_hindered conditions_wrong Wrong Conditions? start->conditions_wrong catalyst_solution Degas Solvents Add Fresh Reducing Agent Work under Inert Atmosphere catalyst_inactive->catalyst_solution Yes substrate_solution Increase Temperature Extend Reaction Time Increase Catalyst Loading substrate_hindered->substrate_solution Yes conditions_solution Optimize Solvent Check Reagent Concentrations Use Effective Ligand conditions_wrong->conditions_solution Yes

Caption: Troubleshooting guide for low yield in CuAAC reactions.

References

How to improve the solubility of AZD-CO-C2-Ph-amido-Ph-azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD-CO-C2-Ph-amido-Ph-azide, a PROTAC linker. The focus is on addressing challenges related to its solubility during experimental procedures.

Troubleshooting Guide: Solubility Issues

Problem: Difficulty dissolving this compound in aqueous buffers.

Cause: this compound is a complex organic molecule with hydrophobic phenyl and amide groups, leading to poor water solubility. Amide groups are generally less soluble than comparable amines and carboxylic acids.[1]

Solutions:

  • Co-solvent Systems: The use of water-miscible organic solvents, known as co-solvents, can significantly increase the solubility of hydrophobic compounds.[2][3][4][5]

    • Recommended Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) and dimethylacetamide (DMA) are effective co-solvents for challenging compounds.[5] It is advised to first dissolve the compound in a minimal amount of the organic solvent and then slowly add the aqueous buffer while vortexing.

    • General Protocol: Start by preparing a high-concentration stock solution in 100% DMSO. For working solutions, dilute the stock solution into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause toxicity or off-target effects (typically <1%).

    • Experimental Approach: While significant pH-dependent solubility changes are not expected for this molecule based on its primary structure, empirical testing of a narrow pH range (e.g., 6.8-7.4) may be warranted if other methods fail.

  • Use of Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.[9][10][11][12] One supplier suggests using SBE-β-CD (Sulfobutylether-β-cyclodextrin) for this compound.

    • Surfactants: The use of surfactants can improve the wettability and aid in the solubilization of poorly soluble compounds.[13][14]

Quantitative Data on Solubility Enhancement Methods

The following table summarizes general expectations for solubility enhancement based on different techniques. Specific values for this compound are not publicly available and would need to be determined experimentally.

MethodTypical Fold Increase in SolubilityNotes
Co-solvents 10 to >500-fold[2]Dependent on the co-solvent and its concentration.
pH Adjustment Variable (highly dependent on pKa)Less likely to be a primary method for this specific molecule.
Cyclodextrins 10 to 100-fold[11]SBE-β-CD is a suggested starting point.
Solid Dispersion Significant, but requires formulationInvolves dispersing the drug in a hydrophilic carrier.[15][16][17][18]
Nanosuspension Substantial[19][20][21][22][23]Involves reducing particle size to the sub-micron range.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Based on available data, 100% DMSO is a recommended solvent for creating a high-concentration stock solution.

Q2: I'm observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?

A2: This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit. To address this, you can try the following:

  • Lower the final concentration: Your target concentration may be too high for the aqueous system.

  • Increase the co-solvent percentage: If your experimental system allows, slightly increasing the final percentage of DMSO might keep the compound in solution. However, always be mindful of the tolerance of your cells or assay to the solvent.

  • Use a solubilizing agent: Incorporate a solubilizing agent like SBE-β-CD or a biocompatible surfactant (e.g., Tween® 80) in your aqueous buffer before adding the compound's stock solution.

Q3: Can I sonicate the solution to improve solubility?

A3: Yes, gentle sonication in a water bath can help to break up small aggregates and facilitate dissolution, especially when preparing solutions from a solid form. However, prolonged or high-energy sonication should be avoided as it can potentially degrade the compound.

Q4: How does temperature affect the solubility of this compound?

A4: Generally, the solubility of solid compounds in liquid solvents increases with temperature. However, for experimental purposes, it is crucial to work at a temperature that is relevant to your assay conditions (e.g., 37°C for cell-based assays). Be aware that a solution prepared at a higher temperature may precipitate upon cooling to room temperature or assay temperature.

Experimental Protocols

Protocol 1: Preparation of a Solubilized Working Solution using a Co-solvent
  • Prepare a Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM. Ensure complete dissolution, using gentle vortexing or brief sonication if necessary.

  • Prepare the Working Solution:

    • Pipette the required volume of your aqueous experimental buffer into a sterile tube.

    • While vortexing the buffer, add the required volume of the 10 mM DMSO stock solution to achieve the desired final concentration.

    • Ensure the final DMSO concentration is as low as possible and tolerated by your experimental system.

Protocol 2: Preparation of a Solubilized Working Solution using Cyclodextrin (B1172386)
  • Prepare a Cyclodextrin-Containing Buffer: Prepare your desired aqueous buffer (e.g., PBS) containing 20% (w/v) SBE-β-CD. Stir until the cyclodextrin is fully dissolved.

  • Prepare a DMSO Stock Solution: As in Protocol 1, prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare the Final Solution:

    • In a new tube, add one part of the DMSO stock solution.

    • Add nine parts of the 20% SBE-β-CD buffer to the DMSO stock.

    • Mix thoroughly. This will result in a solution with 10% DMSO and 18% SBE-β-CD. Further dilutions can be made in your standard aqueous buffer, keeping in mind the final concentrations of DMSO and cyclodextrin.

Visualizing Solubility Enhancement Strategies

Solubility_Enhancement_Workflow start Poorly Soluble This compound method1 Co-solvent (e.g., DMSO) start->method1 Dissolve in organic solvent method2 Cyclodextrin Complexation start->method2 Encapsulate in hydrophilic carrier method3 Nanosuspension (Particle Size Reduction) start->method3 Reduce particle size to nanoscale outcome Improved Aqueous Solubility & Bioavailability method1->outcome method2->outcome method3->outcome

Caption: Workflow for improving the solubility of this compound.

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation drug_b Hydrophobic Drug (AZD-linker) water_b Water Molecules label_b Poor Solubility cd Cyclodextrin (Hydrophilic Exterior) water_a Water Molecules drug_a Drug (Hydrophobic Core) label_a Enhanced Solubility

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

References

Technical Support Center: Overcoming Low Yield in PROTAC Synthesis with AZD-CO-C2-Ph-amido-Ph-azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges, particularly low reaction yields, when using the click chemistry handle AZD-CO-C2-Ph-amido-Ph-azide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in PROTAC synthesis?

This compound is a bifunctional linker that incorporates an azide (B81097) group, making it a valuable tool for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] This reaction allows for the efficient and specific covalent joining of the linker to another molecule containing an alkyne group, which is a common strategy for synthesizing PROTACs. The use of click chemistry can lead to higher yields and simpler purification compared to traditional amide coupling reactions.[2]

Q2: What are the common causes of low yield in PROTAC synthesis when using azide-containing linkers?

Low yields in PROTAC synthesis, particularly when employing click chemistry, can stem from several factors:

  • Suboptimal Reaction Conditions: The efficiency of the CuAAC reaction is highly dependent on the catalyst, ligand, solvent, temperature, and reaction time.

  • Poor Solubility of Reactants: PROTACs and their precursors are often large, complex molecules with limited solubility in common reaction solvents, which can hinder the reaction rate.[3][4]

  • Degradation of Reagents: The azide-containing linker or the alkyne-functionalized binding moiety may be unstable under the reaction conditions.

  • Inefficient Purification: The final PROTAC product can be difficult to separate from unreacted starting materials and reaction byproducts, leading to apparent low yields of the pure compound.

Q3: How can I monitor the progress of my CuAAC reaction?

Regular monitoring of the reaction is crucial for optimization. The most common methods include:

  • Thin Layer Chromatography (TLC): A quick and simple method to visualize the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of reactants and the presence of any side products.

Troubleshooting Guides

Issue 1: Low or No Product Formation in the CuAAC Reaction

If you are observing low or no formation of your desired PROTAC, consider the following troubleshooting steps:

Troubleshooting Workflow for Low CuAAC Reaction Yield

G start Low or No Product Yield check_reagents 1. Verify Reagent Quality and Stoichiometry - Confirm integrity of azide and alkyne components - Use a slight excess (1.1-1.2 eq) of one component start->check_reagents optimize_catalyst 2. Optimize Catalyst System - Use a fresh solution of copper(I) source - Ensure appropriate copper-to-ligand ratio (e.g., 1:5) - Consider alternative copper sources or ligands check_reagents->optimize_catalyst check_solubility 3. Address Solubility Issues - Use a co-solvent system (e.g., DMF/water, DMSO/water) - Gently heat or sonicate to dissolve reactants optimize_catalyst->check_solubility optimize_conditions 4. Adjust Reaction Conditions - Increase reaction time - Moderate increase in temperature (e.g., to 40-50°C) check_solubility->optimize_conditions purification Successful Reaction Proceed to Purification optimize_conditions->purification

Caption: A stepwise approach to troubleshooting low yields in CuAAC reactions for PROTAC synthesis.

Detailed Steps:

  • Verify Reagent Quality and Stoichiometry:

    • Ensure that your this compound and your alkyne-functionalized molecule are of high purity and have not degraded.

    • While a 1:1 stoichiometry is theoretically ideal, using a slight excess (e.g., 1.1 to 1.2 equivalents) of one of the components can help drive the reaction to completion.

  • Optimize the Catalyst System:

    • The active catalyst is Copper(I), which can be sensitive to oxidation. Prepare fresh solutions of your copper source (e.g., CuSO₄) and reducing agent (e.g., sodium ascorbate).

    • The choice of ligand is critical to stabilize the Cu(I) and improve reaction efficiency. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a common water-soluble ligand. An optimal ligand-to-copper ratio is often between 2:1 and 5:1.[5]

    • Consider screening different copper sources (e.g., CuI, CuBr) and ligands.

  • Address Solubility Issues:

    • Poor solubility is a common challenge with large PROTAC molecules.[3][4]

    • Use a co-solvent system to improve the solubility of your reactants. Common choices include mixtures of DMF/water, DMSO/water, or t-BuOH/water.[6]

    • Gentle heating or sonication can help to fully dissolve the starting materials before initiating the reaction.

  • Adjust Reaction Conditions:

    • If the reaction is sluggish, consider increasing the reaction time. Monitor the progress by TLC or LC-MS to determine the optimal duration.

    • A moderate increase in temperature (e.g., to 40-50°C) can also enhance the reaction rate, but be cautious of potential degradation of your starting materials or product.

Issue 2: Difficulty in Purifying the Final PROTAC

Even with a successful reaction, isolating the pure PROTAC can be challenging.

Purification Strategy Flowchart

G start Crude Reaction Mixture extraction 1. Aqueous Workup - Quench reaction (e.g., with water or EDTA solution) - Extract with an organic solvent (e.g., ethyl acetate (B1210297), DCM) start->extraction flash_chromatography 2. Flash Column Chromatography - Separate bulk impurities and unreacted starting materials extraction->flash_chromatography hplc 3. Preparative HPLC - High-resolution purification to achieve desired purity flash_chromatography->hplc final_product Pure PROTAC hplc->final_product

Caption: A typical purification workflow for PROTACs synthesized via click chemistry.

Detailed Steps:

  • Aqueous Workup:

    • After the reaction is complete, quench it by adding water or an EDTA solution to chelate the copper catalyst.

    • Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane (B109758) (DCM). Wash the organic layer with brine to remove water-soluble impurities.

  • Flash Column Chromatography:

    • This is a useful first-pass purification to remove the majority of unreacted starting materials and byproducts.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For achieving high purity, preparative HPLC is often necessary. Use a suitable column (e.g., C18) and a gradient of solvents (e.g., water/acetonitrile or water/methanol with a modifier like TFA or formic acid) to isolate your final PROTAC.

Experimental Protocols

General Protocol for CuAAC-mediated PROTAC Synthesis

This protocol provides a general starting point for the synthesis of a PROTAC using this compound and an alkyne-functionalized binding moiety. Optimization will likely be required for your specific substrates.

Reagents and Materials:

  • Alkyne-functionalized binding moiety (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.2 - 0.5 eq)

  • Copper-chelating ligand (e.g., THPTA) (0.2 - 0.5 eq)

  • Solvent: Anhydrous DMF or a mixture of t-BuOH/H₂O (3:1)

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkyne-functionalized binding moiety and this compound in the chosen solvent.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O and the copper-chelating ligand in water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄/ligand solution.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of EDTA.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography followed by preparative HPLC to obtain the final PROTAC.[6]

Data Presentation

The following tables summarize typical reaction conditions and the expected impact on yield based on literature for CuAAC reactions in PROTAC synthesis.

Table 1: Optimization of CuAAC Reaction Components

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Yield Improvement
Copper Source 0.1 eq CuSO₄0.1 eq CuSO₄-
Reducing Agent 0.1 eq Sodium Ascorbate0.3 eq Sodium Ascorbate1.5 - 2x
Ligand None0.3 eq THPTA2 - 5x
Solvent TolueneDMF/H₂O (4:1)> 3x
Temperature Room Temperature45°C1.2 - 1.5x

Table 2: Comparison of Purification Methods

Purification MethodTypical PurityTypical Recovery
Aqueous Extraction < 60%~90%
Flash Chromatography 60 - 90%70 - 85%
Preparative HPLC > 95%50 - 70%
Sequential Flash then HPLC > 98%40 - 60%

Signaling Pathways and Workflows

PROTAC Mechanism of Action

G POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Ub Proteasome Proteasomal Degradation Ub->Proteasome Degraded Degraded POI Proteasome->Degraded

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

Technical Support Center: Purification of AZD-CO-C2-Ph-amido-Ph-azide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed purification strategies, troubleshooting advice, and frequently asked questions for researchers working with the reaction products of AZD-CO-C2-Ph-amido-Ph-azide and structurally related compounds.

Critical Safety Advisory: Handling Organic Azides

Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light, potentially leading to explosive decomposition.[1][2][3][4][5] They are also considered toxic, with hazards comparable to cyanides.[3][6] Always review institutional safety protocols and conduct a thorough risk assessment before beginning any work.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[7] For potentially explosive azides, work behind a blast shield.[4][7]

  • Scale: Perform experiments on the smallest possible scale.[4][7] Scaling up requires a formal risk assessment.[7]

  • Handling: Use only plastic or ceramic spatulas to handle solid azides, as contact with heavy metals can form highly shock-sensitive metal azides.[1][2][7] Avoid using ground glass joints, which can cause friction.[7]

  • Environment: Conduct all work in a properly functioning chemical fume hood.[4][7]

  • Concentration: Never concentrate azide-containing solutions using methods that involve heat, such as rotary evaporation or distillation.[2][3][7] If solvent removal is necessary, use reduced pressure at low temperatures.[3]

  • Incompatible Chemicals: Avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid.[2][6] Do not use halogenated solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) with sodium azide (B81097), as this can form dangerously explosive di- and tri-azidomethane.[1][2][7]

Frequently Asked Questions (FAQs)

Q1: How can I assess the stability of my azide product before purification?

A: The stability of an organic azide is critical for safe handling and can be estimated using two general guidelines: the Carbon-to-Nitrogen ratio and the "Rule of Six".[1][7] It is crucial to evaluate each new compound individually.[2][4][7] Generally, aliphatic azides are more stable than those adjacent to olefinic, aromatic, or carbonyl groups.[6][7]

GuidelineFormula / RuleStability & Handling Recommendations[1][2][4][6][7]
Carbon/Nitrogen Ratio (Number of C atoms + Number of O atoms) / (Total Number of N atoms)< 1: Never isolate. May be generated in-situ as a transient intermediate. Max quantity: 1 g.
1 to 3: Can be synthesized and isolated but should be stored in solution (<1M) below room temperature. Max quantity: 5 g.
≥ 3: Considered the minimum ratio for isolating and storing in pure form. (e.g., n-nonyl azide, C/N=3, can be stored up to 20 g).
"Rule of Six" At least six carbon atoms (or atoms of similar size) for each energetic group (e.g., azide, nitro).Renders the compound relatively safe to handle with appropriate safety procedures. Max scale: < 20 g without further risk assessment.

Q2: How can I visualize my azide-containing product on a Thin-Layer Chromatography (TLC) plate?

A: Since many organic azides lack a strong UV chromophore, direct visualization under UV light can be difficult. A reliable method is a two-step chemical staining process that converts the azide to an amine, which is then detected with ninhydrin (B49086) to produce a colored spot.[7][8][9]

Q3: What are the most common impurities I should expect from the amidation reaction?

A: Common impurities in amide synthesis include unreacted starting materials (the carboxylic acid and the amine precursor to the azide), coupling reagents if used (e.g., DCC, HATU), and byproducts from side reactions.[10][11][] If the final step was the introduction of the azide via nucleophilic substitution, unreacted halide starting material may also be present.

Q4: Which general purification strategy should I start with?

A: The choice depends on the stability and polarity of your product. For many amide-containing azides, a combination of aqueous workup followed by either crystallization or column chromatography is effective. Given the potential instability of organic azides, non-chromatographic methods like extraction and crystallization are generally considered safer.[3]

Purification & Troubleshooting Guide

Problem: Standard silica (B1680970) gel chromatography gives poor yield or shows product decomposition.
  • Possible Cause: The product may be unstable on acidic silica gel.[7] Silica can catalyze the decomposition of sensitive compounds, or the compound may streak or remain irreversibly adsorbed.

  • Solution 1: Deactivate the Silica Gel. Reduce the acidity of the silica gel by pre-treating it with a solution of triethylamine (B128534) in your eluent (e.g., 0.5-1% triethylamine in ethyl acetate (B1210297)/hexane).

  • Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or Florisil.[13]

  • Solution 3: Switch to Reversed-Phase Chromatography. If the compound has sufficient hydrophobic character, reversed-phase flash chromatography using a C18-functionalized silica stationary phase with a water/acetonitrile or water/methanol (B129727) gradient can be an excellent alternative.[14] This is often effective for polar compounds that behave poorly on normal-phase silica.[14]

Problem: The product co-elutes with a starting material or byproduct.
  • Possible Cause: The polarity of the product and the impurity are too similar in the chosen solvent system.

  • Solution 1: Optimize the Eluent System (Normal-Phase).

    • Adjust Polarity: Systematically screen different ratios of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, acetone).

    • Change Solvent Selectivity: If adjusting polarity fails, switch one of the eluent components to a solvent with different properties. For example, replace ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE) to alter the interactions with the stationary phase and your compounds.

  • Solution 2: Employ Ion-Exchange Chromatography. If your product or a key impurity has a basic or acidic functional group, ion-exchange chromatography can provide excellent separation. For instance, a strong cation exchange (SCX) cartridge can be used to capture a basic product, allowing neutral and acidic impurities to be washed away. The product is then released with a basic solution (e.g., ammonia (B1221849) in methanol).[14]

  • Solution 3: Try Crystallization. If the crude product is reasonably pure (>80-90%), crystallization can be a highly effective method for removing small amounts of impurities.[15] Screen various solvents; good candidates for amides include ethanol, acetonitrile, or 1,4-dioxane.[15]

Problem: The product is highly polar and does not move from the baseline on TLC.
  • Possible Cause: The eluent system is not polar enough to move the compound up the silica plate.

  • Solution 1: Increase Eluent Polarity. For normal-phase chromatography, add a more polar solvent like methanol (MeOH) or isopropanol (B130326) to your eluent system (e.g., 5-10% MeOH in DCM).[16]

  • Solution 2: Use Reversed-Phase Chromatography. Highly polar compounds are often well-suited for reversed-phase purification, where they will elute earlier from the column.[14]

Experimental Protocols

Protocol 1: TLC Visualization of Organic Azides via Staudinger Reduction-Ninhydrin Staining

This protocol is adapted from established methods for visualizing azides on TLC plates.[8][9]

  • Develop TLC: Spot the azide-containing sample on a silica gel TLC plate and develop it using an appropriate mobile phase.

  • Dry Plate: After development, dry the plate thoroughly with a heat gun or in an oven at 80°C for 5 minutes.[8]

  • Reduction Step: Dip the dried plate into a 10% solution of triphenylphosphine (B44618) (PPh₃) in a non-polar solvent like dichloromethane or ethyl acetate for 30 seconds.[8] This reduces the azide (-N₃) to an amine (-NH₂).

  • Dry Again: Remove excess reagent with a paper towel and allow the plate to dry completely in a fume hood or with gentle heat.[8]

  • Ninhydrin Staining: Dip the plate into a ninhydrin staining solution (typically 0.3% ninhydrin in an n-butanol/acetic acid mixture).[8]

  • Develop Color: Gently heat the plate with a heat gun or in an oven until colored spots (usually purple or yellow) appear, indicating the location of the amine (and thus the original azide).[8]

Visualizations

Diagram 1: Purification Strategy Workflow

PurificationWorkflow start Crude Reaction Mixture stability Assess Product Stability (C/N Ratio, Rule of Six) start->stability workup Aqueous Workup / Extraction stability->workup  Stable enough for isolation crystallization Attempt Crystallization workup->crystallization chromatography_choice Select Chromatography Mode crystallization->chromatography_choice Failure / Impure pure_product Pure Product crystallization->pure_product Success normal_phase Normal-Phase Chromatography (Silica, Alumina) chromatography_choice->normal_phase Non-polar to Moderately Polar reverse_phase Reversed-Phase Chromatography (C18) chromatography_choice->reverse_phase Polar / Hydrophobic ion_exchange Ion-Exchange Chromatography (SCX, SAX) chromatography_choice->ion_exchange Ionizable Groups normal_phase->pure_product failure Purification Failed (Re-evaluate Strategy) normal_phase->failure reverse_phase->pure_product reverse_phase->failure ion_exchange->pure_product ion_exchange->failure

Caption: Decision workflow for selecting a suitable purification strategy.

Diagram 2: Logic of Azide Visualization on TLC

AzideVisualization cluster_steps Visualization Protocol cluster_results Observation Step1 1. Spot Azide (R-N3) on TLC Plate Step2 2. Reduce with PPh3 (Staudinger Reaction) Step1->Step2 Initial Azide Spot (Likely Invisible) Step3 3. Form Amine (R-NH2) on Plate Step2->Step3 Step4 4. Stain with Ninhydrin Step3->Step4 Step5 5. Heat to Develop Color (Visible Spot) Step4->Step5 Final Amine Spot (Visible, Colored) Initial->Final Transformation

Caption: Step-by-step process for chemical visualization of azides on TLC.

References

Side reactions to consider when using AZD-CO-C2-Ph-amido-Ph-azide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: AZD-CO-C2-Ph-amido-Ph-azide

Disclaimer: The specific compound "this compound" is not widely documented in public scientific literature. This guide is based on the inferred chemical properties of its constituent parts. The structure suggests it is an azide-functionalized linker, likely used for synthesizing bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) via click chemistry.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: Based on its structure, this compound is a bifunctional linker. One end features an azide (B81097) group (-N₃), making it a reagent for "click chemistry."[1] It is designed to covalently link two different molecules together. A primary application is in the synthesis of PROTACs, where it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[1][3]

Q2: Which "click chemistry" reactions are compatible with the azide group?

A2: The terminal azide group is suitable for two main types of bioorthogonal click reactions:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by a Copper(I) salt. It is fast and high-yielding.[1]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between an azide and a strained cyclooctyne (B158145) (e.g., DBCO, BCN) without the need for a copper catalyst. This is advantageous for live-cell experiments where copper toxicity is a concern.[1]

Q3: My compound has poor solubility in aqueous buffers. What can I do?

A3: The phenyl and amide groups in the linker backbone contribute to its hydrophobicity, which can lead to poor aqueous solubility.[4]

  • Use a co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO or DMF.[5] Then, dilute it into your aqueous experimental buffer, ensuring the final concentration of the organic solvent is low enough (typically <1%) to not affect your biological system.

  • Sonication: Gently sonicate the solution to aid dissolution.

  • Formulation: For in vivo studies, more advanced formulation strategies may be required to improve bioavailability.[4]

Q4: I'm observing high background or non-specific binding in my cellular assay. What are the potential causes?

A4: High background can stem from several factors:

  • Hydrophobic Interactions: The linker itself can non-specifically bind to proteins or lipid membranes due to its aromatic and aliphatic character.[6][7]

  • Excess Reagents: Using too high a concentration of the azide probe or the subsequent detection reagent can lead to increased non-specific signal.[8]

  • Copper-Related Issues (CuAAC): Copper ions can bind non-specifically to proteins, leading to off-target signals.[8] Additionally, in the presence of a reducing agent, copper can generate reactive oxygen species (ROS) that contribute to background.[8]

  • Probe Impurities: Impurities in the azide reagent can contribute to background fluorescence or off-target reactions.[8]

Q5: What are potential side reactions of the azide functional group itself?

A5: While relatively stable, the azide group can undergo unintended reactions:

  • Reduction to an Amine: Azides can be reduced to primary amines by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which are often present in cell lysates or buffers.[9] Hydrogen sulfide (B99878) (H₂S), an endogenous signaling molecule, can also mediate this reduction.[10]

  • Reaction with Phosphines: Azides react readily with phosphines (e.g., triphenylphosphine) in a process called the Staudinger ligation.[9][11] This is a specific, bioorthogonal reaction, but it can be an unintended side reaction if phosphine-containing reagents are present.

  • Photodecomposition: Upon exposure to UV light, azides can decompose to form highly reactive nitrenes, which can lead to a variety of non-specific reactions.[11]

Troubleshooting Guides

Guide 1: Problem - Low Efficiency of Click Reaction Labeling

If you are experiencing low or no signal after performing a click reaction, several factors could be at play.[12] This guide provides a systematic approach to troubleshooting.

Troubleshooting Table for Low Labeling Efficiency

Possible Cause Suggested Solution Rationale
Degraded Reagents Use a freshly prepared solution of sodium ascorbate (B8700270) (for CuAAC). Verify the purity and integrity of your azide and alkyne probes.[8][12] Sodium ascorbate readily oxidizes in solution, rendering it ineffective as a reducing agent to maintain the active Cu(I) catalyst.[12]
Inactive Copper Catalyst (CuAAC) Degas buffers to remove dissolved oxygen. Ensure you are using a copper-chelating ligand (e.g., THPTA, BTTAA) at a sufficient ratio (e.g., 5:1 ligand to copper).[12] Oxygen can oxidize the active Cu(I) to the inactive Cu(II) state. Ligands protect the Cu(I) and improve reaction efficiency.[12]
Interfering Buffer Components Avoid Tris-based buffers, as the amine groups can chelate copper.[12] Remove reducing agents like DTT or high concentrations of thiols before the reaction using dialysis or a desalting column.[12] Interfering substances can sequester the copper catalyst or react with the probes themselves, reducing reaction efficiency.[8][13]
Low Reactant Concentration Increase the concentration of the azide or alkyne probe. A 2- to 10-fold molar excess of the detection probe over the labeled biomolecule is often recommended.[12] Click reactions are bimolecular and thus concentration-dependent. Higher concentrations can drive the reaction to completion.[12]

| Steric Hindrance | If labeling a protein, consider performing the reaction under denaturing conditions (e.g., with 1% SDS), if compatible with your downstream analysis.[12] | The alkyne or azide tag on your biomolecule may be buried within its structure, making it inaccessible to the reaction partner.[12] |

Logical Workflow for Troubleshooting Low Click Reaction Signal

G cluster_solutions Solutions start Low or No Signal check_reagents Verify Reagent Quality (Fresh Ascorbate, Probe Purity) start->check_reagents check_catalyst Optimize Cu(I) Catalyst (Use Ligand, Degas Buffer) check_reagents->check_catalyst Reagents OK sol1 Use Fresh Reagents check_reagents->sol1 check_buffer Check for Interfering Buffer Components (Tris, DTT) check_catalyst->check_buffer Catalyst OK sol2 Add Ligand (e.g., THPTA) check_catalyst->sol2 check_conc Increase Reactant Concentrations check_buffer->check_conc Buffer OK sol3 Buffer Exchange to PBS check_buffer->sol3 check_sterics Consider Steric Hindrance (Denature?) check_conc->check_sterics Concentration OK sol4 Increase Probe Concentration check_conc->sol4 success Signal Improved check_sterics->success Denaturation Helped sol5 Add 1% SDS check_sterics->sol5

Caption: A logical workflow for troubleshooting low click reaction signal.

Guide 2: Problem - High Non-Specific Background Signal

High background can obscure your specific signal, leading to false positives or difficulty in interpreting results.

Decision Tree for Diagnosing High Background

G start High Background Signal neg_control Is background high in negative control (no probe)? start->neg_control cause1 Issue is with detection reagents or autofluorescence. neg_control->cause1 Yes probe_conc Reduce concentration of AZD-linker probe. neg_control->probe_conc No solution1 Reduce detection reagent concentration. Increase wash steps. Check for cellular autofluorescence. cause1->solution1 cause2 Non-specific binding of the AZD-linker probe. probe_conc->cause2 Yes (Signal Decreases) cause3 Potential Cu(I) or reagent -mediated side reactions. probe_conc->cause3 No (Signal Persists) solution2 Decrease probe concentration. Increase wash steps post-incubation. Add blocking agent (e.g., BSA). cause2->solution2 solution3 Ensure sufficient Cu-ligand. Use fresh ascorbate. Consider SPAAC as an alternative. cause3->solution3 G cluster_main Azide Side Reaction cluster_reductants Reducing Agents linker_azide Linker-N₃ (AZD-CO-...-azide) linker_amine Linker-NH₂ (Inactive Amine) linker_azide->linker_amine Reduction (+ 2[H]) dtt DTT / TCEP dtt->linker_azide gsh Glutathione (GSH) gsh->linker_azide h2s H₂S h2s->linker_azide

References

Best practices for handling and storing AZD-CO-C2-Ph-amido-Ph-azide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: AZD-CO-C2-Ph-amido-Ph-azide

This guide provides best practices, safety protocols, and troubleshooting advice for handling, storing, and utilizing this compound in a research setting. Given the presence of an aryl azide (B81097) functional group, this compound must be handled with significant care due to its potential reactivity and toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a complex organic molecule, likely a heterobifunctional linker used in bioconjugation and chemical biology, particularly for creating Proteolysis Targeting Chimeras (PROTACs). The terminal azide group is a key functional handle for "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing it to be efficiently conjugated to alkyne-modified molecules like proteins or probes.[1][2]

Q2: What are the main safety hazards associated with this compound?

A2: The primary hazard stems from the aryl azide group. Organic azides are energetic compounds that can be sensitive to heat, light, shock, and pressure, and may decompose explosively.[3][4] The azide ion is also toxic, with a toxicity profile similar to cyanide.[5] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Q3: What immediate safety precautions should I take before starting an experiment?

A3: Before handling, you must:

  • Consult the Material Safety Data Sheet (MSDS): This is the most critical step for specific safety information.

  • Wear appropriate PPE: This includes a lab coat, nitrile gloves, and safety glasses. For handling the solid, a face shield is also recommended.[6]

  • Work in a designated area: All work with this compound should be conducted in a certified chemical fume hood, preferably with a blast shield.[6][7]

  • Prepare for spills: Ensure a spill kit compatible with reactive chemicals is readily available.[8]

  • Inform colleagues: Never work alone and ensure others in the lab are aware that you are working with a potentially hazardous azide compound.[7]

Q4: How should I prepare a stock solution of this compound?

A4: When preparing solutions, avoid chlorinated solvents like dichloromethane (B109758) (DCM) or chloroform, as they can form explosively unstable products with azides.[3][5] Anhydrous, amine-free solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are generally suitable for PROTAC linkers. To minimize degradation and potential hazards, it is often recommended to store azides as solutions (e.g., ≤1 M) rather than as solids.[4][6]

Q5: Can I use a metal spatula to weigh or transfer the solid compound?

A5: No. You must avoid all contact with metals, especially heavy metals like copper, lead, and their salts, as this can form highly shock-sensitive and explosive metal azides.[4][5] Use only plastic or ceramic spatulas for all transfers.[6]

Storage and Handling Guidelines

Proper storage and handling are critical to maintain the integrity of the compound and ensure laboratory safety.

ParameterRecommendationRationale & Citation
Storage Temperature Store at or below room temperature, with -20°C being preferable for long-term stability.Organic azides can decompose with the input of external energy, such as heat. Storing at low temperatures minimizes this risk.[3][5]
Light Exposure Store in the dark. Use amber vials or wrap containers in aluminum foil.Aryl azides can be photosensitive and decompose upon exposure to UV light, forming highly reactive nitrene intermediates.[4][9]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Protects the compound from moisture and oxidative degradation, ensuring its chemical integrity for reactions.
Container Type Store in glass vials with PTFE-lined caps. Avoid ground glass joints.Prevents friction or scratching that could initiate decomposition.[6]
Incompatible Materials Acids, strong oxidizing agents, heavy metals, metal salts, chlorinated solvents, and reducing agents (e.g., DTT).Contact with these substances can lead to the formation of highly toxic and explosive hydrazoic acid, shock-sensitive metal azides, or degradation of the azide group.[4][8][9]

Troubleshooting Guide

This guide addresses common issues encountered during bioconjugation experiments (e.g., CuAAC "click" reactions) involving this compound.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction Yield 1. Degraded Azide Reagent: The azide may have degraded due to improper storage (exposure to light, heat, or reducing agents).2. Inactive Copper Catalyst: The Cu(I) catalyst has been oxidized to the inactive Cu(II) state by oxygen in the solvent.3. Insufficient Reagents: The concentration of one or more components (azide, alkyne, copper, reducing agent) is too low.1. Use a fresh aliquot of the azide compound. Verify storage conditions.2. Degas all buffers/solvents thoroughly. Add a fresh solution of a reducing agent like sodium ascorbate (B8700270) just before starting the reaction.[10][11]3. Increase the concentration of the limiting reagent. A typical excess of the linker-payload may be required.[12]
Poor Solubility of PROTAC 1. Hydrophobic Nature: The large, complex structure of the final PROTAC conjugate is inherently poorly soluble in aqueous buffers.2. Aggregation: The PROTAC is aggregating at the concentration used.1. Add a small percentage (5-10%) of an organic co-solvent like DMSO or DMF to the reaction buffer.[12]2. Consider redesigning the linker portion to include more soluble moieties like short PEG chains if solubility issues persist across analogs.[13]
High Variability in Results 1. Inconsistent Reagent Preparation: Stock solutions are not fresh or have been stored improperly.2. Oxygen Contamination: Variable levels of dissolved oxygen are affecting catalyst activity.3. PROTAC Instability: The final conjugate is degrading during purification or analysis.1. Prepare fresh stock solutions of key reagents (especially the reducing agent and catalyst) for each experiment.2. Standardize the degassing procedure for all aqueous buffers.3. Minimize the time between reaction completion and analysis. Ensure purification methods are compatible with the compound's stability.
Side Reactions Observed (e.g., Protein Damage) 1. High Copper Concentration: Excess copper can lead to oxidative damage to proteins.2. Unsuitable Ligand: The copper-coordinating ligand may not adequately protect the biomolecule.1. Titrate the copper concentration to find the lowest effective amount. Use a copper-chelating ligand like TBTA or THPTA.2. Screen different copper ligands to find one that accelerates the reaction while minimizing damage to your specific biomolecule.

Experimental Protocols

General Protocol for a CuAAC "Click" Reaction

This protocol describes a general workflow for conjugating this compound to an alkyne-functionalized protein. Note: Concentrations and volumes must be optimized for your specific system.

  • Preparation of Reagents:

    • Alkyne-Protein: Prepare your alkyne-modified protein in a degassed, amine-free buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Azide Linker: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Copper Catalyst: Prepare a 50 mM stock solution of Copper(II) Sulfate (CuSO₄) in water.

    • Reducing Agent: Prepare a 100 mM stock solution of Sodium Ascorbate in water. This solution must be made fresh immediately before use.

    • Ligand (Optional but Recommended): Prepare a 50 mM stock solution of a copper-chelating ligand (e.g., THPTA) in water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-protein to its final desired concentration (e.g., 50 µM).

    • Add the this compound stock solution to achieve the desired final concentration (e.g., 250 µM, a 5-fold excess).

    • If using a ligand, add it to the mixture. The ligand concentration should be equivalent to or slightly higher than the copper concentration.

    • Vortex gently to mix.

  • Initiation of Reaction:

    • Add the Copper(II) Sulfate solution to a final concentration of 0.5-1 mM.

    • Immediately add the freshly prepared Sodium Ascorbate solution to a final concentration of 2.5-5 mM.[14]

    • The total reaction volume should be adjusted with the degassed buffer.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours with gentle shaking. Protect the reaction from light.

  • Purification:

    • Remove excess, unreacted small molecules from the final protein conjugate using an appropriate method, such as dialysis, size-exclusion chromatography (SEC), or a desalting column.

  • Analysis:

    • Confirm successful conjugation using methods like SDS-PAGE, mass spectrometry (LC-MS), or HPLC.

Visualizations

G start Start: Receive Compound msds Consult MSDS for Specific Hazards start->msds ppe Wear PPE (Gloves, Goggles, Lab Coat) msds->ppe fume_hood Work in Fume Hood with Blast Shield ppe->fume_hood weigh Weigh Solid using Plastic/Ceramic Spatula fume_hood->weigh storage Store at -20°C in Dark, Inert Atmosphere storage->weigh Retrieve from storage dissolve Prepare Stock Solution in Anhydrous DMSO/DMF weigh->dissolve experiment Perform Experiment (e.g., Click Reaction) dissolve->experiment waste Dispose in Labeled Azide Waste Container experiment->waste end End waste->end

Caption: Safe handling and storage workflow for this compound.

G reagents 1. Prepare Reagents: - Alkyne-Protein (in Buffer) - Azide Linker (in DMSO) - CuSO4, Na-Ascorbate (Fresh) mix 2. Combine Protein and Azide in Reaction Vessel reagents->mix initiate 3. Initiate Reaction: Add CuSO4 then Sodium Ascorbate mix->initiate incubate 4. Incubate 1-4h at RT (Protect from light) initiate->incubate purify 5. Purify Conjugate (e.g., SEC or Dialysis) incubate->purify analyze 6. Analyze Product (SDS-PAGE, LC-MS) purify->analyze

Caption: Experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

Validation & Comparative

Validating the Formation of PROTACs: A Comparative Guide for AZD-CO-C2-Ph-amido-Ph-azide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of common analytical techniques for validating the successful formation of Proteolysis Targeting Chimeras (PROTACs), with a focus on the hypothetical molecule AZD-CO-C2-Ph-amido-Ph-azide. Researchers, scientists, and drug development professionals can use this information to select the most appropriate methods for their experimental workflows.

Introduction to PROTAC Validation

A PROTAC is a heterobifunctional molecule designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The successful synthesis and purification of a PROTAC are critical first steps in its development. Validation of its formation ensures that the warhead (binding to the target protein), the E3 ligase binder, and the linker are all correctly assembled. This guide will compare the primary analytical methods used for this validation.

Comparative Analysis of Validation Techniques

The selection of a validation technique depends on the specific information required, the available instrumentation, and the stage of the drug discovery process. The following table summarizes the key quantitative parameters of the most common methods.

Technique Information Provided Resolution Sensitivity Sample Consumption Throughput
High-Resolution Mass Spectrometry (HRMS) Exact mass of the molecule, confirming elemental composition.HighHigh (picomole to femtomole)LowHigh
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed atomic-level structural information, confirming covalent bonds.AtomicLow (micromole to millimole)HighLow
High-Performance Liquid Chromatography (HPLC) Purity of the compound.HighModerate (nanomole)LowHigh
Tandem Mass Spectrometry (MS/MS) Fragmentation pattern, confirming structural components (warhead, linker, E3 binder).HighHigh (picomole to femtomole)LowMedium

Experimental Protocols

Below are detailed methodologies for the key experiments cited for the validation of PROTAC formation.

High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition of the synthesized PROTAC by determining its exact mass.

Protocol:

  • Prepare a 1 mg/mL stock solution of the purified PROTAC in a suitable solvent (e.g., methanol, DMSO).

  • Dilute the stock solution to a final concentration of 1-10 µM in 50% acetonitrile/water with 0.1% formic acid.

  • Inject the sample into a high-resolution mass spectrometer (e.g., Orbitrap, TOF).

  • Acquire the mass spectrum in positive ion mode.

  • Compare the experimentally observed monoisotopic mass with the theoretically calculated mass for the protonated molecule [M+H]+. A mass accuracy of < 5 ppm is generally considered acceptable for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of the PROTAC and confirm the covalent linkages between the warhead, linker, and E3 ligase binder.

Protocol:

  • Dissolve 5-10 mg of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Transfer the solution to an NMR tube.

  • Acquire 1H and 13C NMR spectra on a 400 MHz or higher NMR spectrometer.

  • Process the spectra to identify characteristic peaks corresponding to the protons and carbons of the warhead, linker, and E3 ligase binder moieties.

  • Confirm the disappearance of signals from the starting materials and the appearance of new signals corresponding to the final PROTAC structure. 2D NMR techniques like COSY and HSQC can be used for more detailed structural assignment.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the synthesized PROTAC.

Protocol:

  • Prepare a 1 mg/mL stock solution of the purified PROTAC in a suitable solvent.

  • Set up an HPLC system with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

  • Inject the sample and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • The purity of the PROTAC is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. A purity of >95% is typically required for subsequent biological assays.

Visualizing the Workflow and Mechanism

The following diagrams illustrate the general workflow for PROTAC formation and validation, as well as the mechanism of action of a PROTAC.

G cluster_synthesis Synthesis cluster_validation Validation Warhead Warhead Coupling1 Coupling Reaction 1 Warhead->Coupling1 Linker Precursor PROTAC_Intermediate PROTAC Intermediate Coupling1->PROTAC_Intermediate E3_Binder E3 Ligase Binder Coupling2 Coupling Reaction 2 E3_Binder->Coupling2 Linker Precursor Coupling2->PROTAC_Intermediate Final_PROTAC Final PROTAC PROTAC_Intermediate->Final_PROTAC Final Coupling Purity_Check Purity Check Final_PROTAC->Purity_Check HPLC Structure_Confirmation Structure Confirmation Purity_Check->Structure_Confirmation NMR, HRMS Functional_Assay Functional Assay Structure_Confirmation->Functional_Assay

Caption: Experimental workflow for PROTAC synthesis and validation.

G PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitinated_Target Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_Target Proteasome Proteasome Ubiquitinated_Target->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of action for PROTAC-mediated protein degradation.

Conclusion

The validation of PROTAC formation is a critical step in the development of these novel therapeutics. A combination of analytical techniques is often employed to ensure the correct structure and purity of the synthesized molecule. For a novel PROTAC such as this compound, initial confirmation would typically involve HRMS to verify the molecular weight and HPLC to assess purity. Subsequently, 1D and 2D NMR would be essential for unambiguous structural confirmation. Once the integrity of the PROTAC is confirmed, functional assays can be performed to evaluate its biological activity. This multi-faceted approach provides a high degree of confidence in the quality of the PROTAC molecule before proceeding to more complex biological studies.

The Strategic Advantage of Alkyl Chain-Based Linkers in Bioconjugate Development: A Comparative Analysis of AZD-CO-C2-Ph-amido-Ph-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the rapidly evolving landscape of targeted therapeutics, the choice of a chemical linker is a critical determinant of the success of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of the alkyl chain-based linker, AZD-CO-C2-Ph-amido-Ph-azide, with other commonly used linker classes, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making.

The this compound is a heterobifunctional linker featuring a rigid phenyl-amido-phenyl core flanked by a flexible ethyl carbon chain (C2) and a terminal azide (B81097) group. This structure provides a balance of stability and adaptability, while the azide functionality allows for highly efficient and specific conjugation to alkyne-modified molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry".

Comparative Analysis of Linker Performance

The selection of a linker profoundly impacts the physicochemical properties, stability, and biological activity of a bioconjugate. Here, we compare the performance of alkyl chain-based linkers, exemplified by the this compound scaffold, against other prevalent linker technologies.

Key Advantages of Alkyl Chain-Based Linkers:
  • Enhanced Membrane Permeability: The hydrophobic nature of the alkyl chain can facilitate improved passive diffusion across cell membranes, a crucial attribute for PROTACs and other intracellularly acting bioconjugates.[] Recent studies have indicated that at matched lipophilicity, degraders with alkyl linkers outperform their polyethylene (B3416737) glycol (PEG) counterparts in parallel artificial membrane permeability assays (PAMPA).[]

  • Metabolic Stability: Alkyl chains are generally less susceptible to enzymatic cleavage compared to some other linker types.[] While PEG linkers can undergo progressive shortening through ether peroxidation, alkyl chains are more likely to be metabolized via terminal or sub-terminal hydroxylation, which often retains the overall chain length and the activity of the degrader.[]

  • Synthetic Accessibility: The synthesis of alkyl chain-based linkers is often more straightforward and cost-effective compared to the production of monodisperse PEG linkers of a specific length.[2]

Comparison with Alternative Linkers:

While alkyl linkers offer distinct advantages, other classes of linkers, such as those based on polyethylene glycol (PEG) and peptides, possess their own unique and valuable properties.

  • PEG Linkers: These are renowned for their hydrophilicity, which can significantly enhance the aqueous solubility and reduce aggregation of hydrophobic bioconjugates.[2] This property is particularly beneficial for ADCs carrying highly hydrophobic payloads. However, PEGylation can sometimes lead to reduced metabolic stability in vivo.[2]

  • Peptide Linkers: Often designed to be cleaved by specific enzymes overexpressed in the tumor microenvironment (e.g., cathepsins), peptide linkers offer a mechanism for controlled, targeted drug release. Their susceptibility to enzymatic cleavage, however, can impact their stability in systemic circulation.

Quantitative Data Presentation

The following table summarizes representative data comparing the performance of PROTACs constructed with different linker types. The data is compiled from various studies to illustrate the impact of linker chemistry on key performance indicators.

Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Permeability (PAMPA, 10⁻⁶ cm/s)Reference
Alkyl/Ether TBK1VHL396Not Reported[3]
PEG ERαCRBN>1000 (12 atoms), <100 (16 atoms)>90Not Reported[3]
Alkyl Chain CRBNSelf-degradationConcentration-dependent decreaseNot ReportedNot Reported[3]
PEG BRD4CRBN< 0.5 µM (0, 4-5 PEG units)Not ReportedNot Reported
Alkyl-based GenericGenericGenerally lower than PEG for permeable targetsHighGenerally higher than PEG[]
PEG-based GenericGenericCan be more potent for less permeable targetsHighGenerally lower than alkyl[]

Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, with a lower value indicating higher potency. Dmax is the maximum percentage of target protein degradation achieved.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the general mechanism of PROTAC action and a typical experimental workflow for linker comparison.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Target Protein (POI) PROTAC->POI E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Proteasome Proteasome POI->Proteasome Targeted for Degradation E3->POI Ub Ubiquitin Ub->E3 Activated Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Caption: The catalytic mechanism of a PROTAC, inducing the ubiquitination and subsequent proteasomal degradation of a target protein.

Linker_Comparison_Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Alkyl_Linker PROTAC with Alkyl-Azide Linker Permeability Permeability Assay (PAMPA) Alkyl_Linker->Permeability Stability Plasma Stability Assay Alkyl_Linker->Stability PEG_Linker PROTAC with PEG-Azide Linker PEG_Linker->Permeability PEG_Linker->Stability Degradation Degradation Assay (Western Blot/DC50) Permeability->Degradation Stability->Degradation Viability Cell Viability Assay Degradation->Viability PK Pharmacokinetics (PK) Degradation->PK Efficacy Efficacy Studies Viability->Efficacy PK->Efficacy

Caption: Experimental workflow for the comparative evaluation of PROTACs with different linkers.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of linker performance. Below are protocols for key experiments.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis

This protocol describes the conjugation of an azide-containing linker (like this compound) to an alkyne-functionalized molecule (e.g., a target protein ligand).

Materials:

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the alkyne-functionalized ligand in DMSO.

    • Prepare a 10 mM stock solution of the azide-containing linker in DMSO.

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-functionalized ligand from the stock solution.

    • Add the azide-containing linker in a 1.2 to 1.5 molar excess relative to the alkyne.

    • Add THPTA to a final concentration of 5 mM.

    • Add CuSO4 to a final concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 10 mM.

    • Adjust the final reaction volume with PBS.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking.

  • Purification:

    • Purify the resulting PROTAC using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the product by mass spectrometry and NMR.

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of a PROTAC in plasma.

Materials:

  • Test PROTAC

  • Control compound (with known stability)

  • Human plasma (or plasma from other species)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Reaction Setup:

    • Pre-warm the plasma to 37°C.

    • Prepare a stock solution of the test PROTAC in DMSO.

    • Add the PROTAC stock solution to the pre-warmed plasma to achieve the desired final concentration (typically 1-5 µM), ensuring the final DMSO concentration is low (e.g., <0.5%).

  • Time-Course Incubation:

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately quench the reaction by adding the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile. This will precipitate the plasma proteins.

  • Sample Preparation and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the amount of the parent PROTAC remaining at each time point.

  • Data Analysis:

    • Plot the percentage of the remaining PROTAC against time.

    • Calculate the half-life (t½) of the PROTAC in plasma.

Conclusion

The selection of a linker is a multifaceted decision that requires careful consideration of the specific therapeutic application and the properties of the conjugated molecules. The alkyl chain-based linker, this compound, offers a compelling set of advantages, particularly for intracellularly targeted bioconjugates, due to its favorable permeability and metabolic stability. However, a thorough evaluation against other linker classes, such as PEGs and peptides, using standardized experimental protocols, is crucial for the rational design and optimization of next-generation targeted therapies. This guide provides the foundational information and methodologies to aid researchers in this critical selection process.

References

A Comparative Guide to PROTAC Efficacy: Evaluating Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Proteolysis Targeting Chimeras (PROTACs) synthesized with various linkers, with a special focus on the structural class represented by "AZD-CO-C2-Ph-amido-Ph-azide." While specific efficacy data for PROTACs utilizing the exact this compound linker is not extensively available in the public domain, this guide will objectively compare its structural features and potential performance against other well-documented linker types, supported by experimental data from existing literature.

The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein and the E3 ligase, as well as impacting the overall physicochemical properties of the molecule. This guide will delve into the structure-activity relationships of different linker architectures and their impact on degradation potency and selectivity.

The Role of the Linker in PROTAC Efficacy

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is not merely a spacer but an active contributor to the PROTAC's function, influencing:

  • Ternary Complex Formation and Stability: The length, rigidity, and chemical composition of the linker dictate the spatial arrangement of the POI and E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.

  • Physicochemical Properties: The linker affects the solubility, cell permeability, and metabolic stability of the PROTAC molecule.

  • Selectivity: Subtle changes in linker design can influence the selective degradation of one protein over others.

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.

Comparative Analysis of Linker Types

PROTAC linkers can be broadly categorized into flexible, rigid, and "clickable" linkers. The this compound linker falls into the "clickable" category with both rigid (phenyl, amido) and flexible (C2 alkyl chain) components.

Flexible Linkers (e.g., Alkyl and Polyethylene Glycol - PEG)

  • Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational flexibility. While synthetically accessible, they are generally hydrophobic, which can negatively impact solubility.

  • PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than alkyl chains, often improving solubility and cell permeability.

Rigid Linkers

Rigid linkers, which often incorporate cyclic structures like phenyl rings, piperazine, or piperidine, introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability. However, a poorly designed rigid linker can also introduce steric hindrance and prevent the formation of a productive ternary complex.

"Clickable" Linkers (incorporating Azide-Alkyne Cycloaddition)

The this compound linker is designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry."[1] This approach offers a highly efficient and modular method for PROTAC synthesis, allowing for the rapid generation of libraries with diverse linkers.[2][3] The resulting triazole ring formed from the click reaction is metabolically stable and can be considered a component of a rigid linker strategy.

The structural components of the this compound linker suggest a design that balances rigidity and synthetic accessibility:

  • Phenyl and Amido Groups: These elements introduce rigidity, which can be advantageous for ternary complex stability. Aromatic linkers can also participate in π-π stacking interactions.

  • C2-Alkyl Chain: Provides a degree of flexibility.

  • Azide (B81097) Group: Enables facile and efficient conjugation to a warhead or E3 ligase ligand containing an alkyne group via click chemistry.

Quantitative Comparison of Linker Performance

The following tables summarize experimental data from various studies, comparing the performance of different linker types. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Target Protein E3 Ligase Linker Type Linker Length (atoms) DC50 Dmax (%) Reference
BRD4CRBNPEG4>5 µM<20[4]
BRD4CRBNPEG7<0.5 µM>80[4]
BRD4CRBNPEG10<0.5 µM>90[4]
BRD4VHLPEG4~1 µM~60[4]
BRD4VHLPEG7<0.5 µM>90[4]
BRD4VHLPEG10<0.5 µM>90[4]
Androgen ReceptorCRBNFlexible (PEG)-3 µM-[4]
Androgen ReceptorCRBNRigid (disubstituted phenyl)-No degradation-[4]
TBK1VHLAlkyl/Ether< 12No degradation-[4]
TBK1VHLAlkyl/Ether213 nM96[4]
TBK1VHLAlkyl/Ether29292 nM76[4]

Table 1: Impact of Linker Type and Length on PROTAC Efficacy. This table showcases how linker composition (PEG vs. rigid phenyl) and length can significantly affect the degradation potency (DC50) and efficacy (Dmax) for various target proteins.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation and comparison of PROTAC efficacy. Below are methodologies for key assays.

Protocol 1: Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[2]

1. Cell Culture and Treatment:

  • Plate cells (e.g., HeLa, HEK293T) in 6-well plates at a density that ensures 70-80% confluency on the day of treatment.
  • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.
  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
  • Incubate with HRP-conjugated secondary antibodies.

5. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.
  • Quantify band intensities using densitometry software.
  • Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol 2: NanoBRET™ Ternary Complex Formation Assay

This assay measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.

1. Cell Transfection:

  • Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).

2. Cell Plating and Labeling:

  • Plate the transfected cells in a 96-well plate.
  • Label the HaloTag®-E3 ligase fusion protein with the HaloTag® NanoBRET® 618 Ligand.

3. PROTAC Treatment:

  • Treat the cells with serial dilutions of the PROTAC.

4. Signal Detection:

  • Add the Nano-Glo® Live Cell Substrate.
  • Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.

5. Data Analysis:

  • Calculate the NanoBRET™ ratio (acceptor signal/donor signal).
  • Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the cytotoxic or anti-proliferative effects of the PROTAC.

1. Cell Seeding:

  • Seed cells in a 96-well plate at an appropriate density.

2. Compound Treatment:

  • Treat cells with a range of PROTAC concentrations.

3. Incubation:

  • Incubate for a specified period (e.g., 72 hours).

4. Reagent Addition and Signal Measurement:

  • For MTT assay, add MTT reagent, incubate, and then add solubilization solution before measuring absorbance.
  • For CellTiter-Glo® assay, add the reagent and measure luminescence.

5. Data Analysis:

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Mandatory Visualizations

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Recycling PROTAC and E3 Ligase Recycled Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Marked for degradation Degradation Degradation of POI Proteasome->Degradation

Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_Cell_Based_Assays Cell-Based Assays cluster_Biochemical_Assays Biochemical/Biophysical Assays cluster_Data_Analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HEK293T, HeLa) PROTAC_Treatment 2. PROTAC Treatment (Dose-response) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis and Protein Quantification PROTAC_Treatment->Cell_Lysis Viability_Assay 5. Cell Viability Assay (e.g., MTT) PROTAC_Treatment->Viability_Assay NanoBRET NanoBRET™ Assay (Ternary Complex Formation) PROTAC_Treatment->NanoBRET Live-cell analysis Western_Blot 4. Western Blot (Target Degradation) Cell_Lysis->Western_Blot DC50_Dmax DC50 / Dmax Determination Western_Blot->DC50_Dmax IC50 IC50 Determination Viability_Assay->IC50 EC50 EC50 (Ternary Complex) Determination NanoBRET->EC50

Caption: A typical experimental workflow for evaluating the efficacy of a PROTAC.

Linker_Properties_Relationship Influence of Linker Properties on PROTAC Efficacy Linker_Properties Linker Properties Length Length Linker_Properties->Length Composition Composition (e.g., PEG, Alkyl, Phenyl) Linker_Properties->Composition Rigidity Rigidity Linker_Properties->Rigidity Solubility Solubility Linker_Properties->Solubility Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Composition->Ternary_Complex PK_Properties Pharmacokinetic Properties (Permeability, Stability) Composition->PK_Properties Rigidity->Ternary_Complex Solubility->PK_Properties Efficacy PROTAC Efficacy (DC50, Dmax) Ternary_Complex->Efficacy PK_Properties->Efficacy

Caption: Logical relationship of how linker properties influence PROTAC efficacy.

Conclusion

The choice of the optimal linker is highly dependent on the specific target protein and E3 ligase pair. As demonstrated by the compiled data, subtle modifications in linker length and composition can have a dramatic impact on degradation efficacy. Therefore, a systematic evaluation of a library of linkers, facilitated by efficient synthetic methods like click chemistry, is crucial for the development of potent and selective PROTACs. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

Mass spectrometry for confirming PROTAC synthesis with AZD-CO-C2-Ph-amido-Ph-azide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Confirming PROTAC Synthesis: An Analytical Approach

The successful synthesis of a Proteolysis Targeting Chimera (PROTAC) is a critical first step in its development as a therapeutic agent. Confirmation of the target molecule's identity, structure, and purity is paramount before proceeding to biological assays. This guide provides a comparative overview of key analytical techniques for validating the synthesis of a representative PROTAC, herein exemplified by a molecule structurally related to the user's query, which we will refer to as AZD-PROTAC-Azide . This model compound consists of an AZD-series kinase inhibitor warhead linked to a phenyl-amide-phenyl-azide moiety for subsequent click chemistry. We will compare the utility of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The primary goal of analytical characterization is to confirm that the synthesized compound has the correct molecular weight, structural integrity, and a high degree of purity. The table below summarizes the expected quantitative outputs from each technique for our model PROTAC, AZD-PROTAC-Azide , with a hypothetical molecular formula of C₄₇H₅₂N₁₀O₅S and a calculated monoisotopic mass of 912.3847 g/mol .

Analytical Technique Parameter Expected Result for AZD-PROTAC-Azide Purpose
High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ (Monoisotopic Mass)Calculated: 913.3925Observed: 913.3920 ± 0.0005
¹H Nuclear Magnetic Resonance (NMR) Chemical Shift (δ)Specific peaks corresponding to aromatic, amide, and aliphatic protons.Verifies the precise chemical structure and connectivity of atoms.
IntegrationRelative peak areas match the number of protons in each environment.Confirms the ratio of different parts of the molecule.
High-Performance Liquid Chromatography (HPLC) Purity (by UV absorbance at 254 nm)>95%Assesses the purity of the final compound.
Retention Time (t₋)A single major peak at a characteristic retention time (e.g., 9.5 min).Provides a purity fingerprint and reference for future analysis.

Comparison of Analytical Techniques

Mass Spectrometry (MS): The Gold Standard for Identity

High-Resolution Mass Spectrometry (HRMS) is the most direct method for confirming the molecular identity of a synthesized PROTAC. By measuring the mass-to-charge ratio (m/z) with high precision (typically within 5 ppm), HRMS provides unambiguous confirmation of the compound's elemental composition.

  • Strengths: Unmatched accuracy for molecular weight determination, high sensitivity (requiring minimal sample), and speed.

  • Limitations: Provides no information about the specific arrangement of atoms (isomerism) or the compound's purity.

Nuclear Magnetic Resonance (NMR): The Definitive Structural Tool

NMR spectroscopy, particularly ¹H NMR, is essential for elucidating the exact chemical structure of the PROTAC. It provides information on the chemical environment and connectivity of each proton in the molecule, confirming that the warhead, linker, and E3 ligase handle are correctly assembled.

  • Strengths: Provides definitive structural confirmation, including the connectivity and spatial arrangement of atoms. Can also be used for quantitative purity assessment (qNMR).

  • Limitations: Lower sensitivity compared to MS (requires more material), can be time-consuming, and complex spectra may be challenging to interpret fully.

High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper

HPLC is the workhorse for assessing the purity of the final PROTAC product. The compound is passed through a column, and its separation from impurities is monitored, typically by UV absorbance. This technique is crucial to ensure that downstream biological assays are performed with a compound of known and high purity.

  • Strengths: Excellent for quantifying purity and identifying the presence of starting materials or byproducts. Highly reproducible.

  • Limitations: Does not provide structural information or confirm the identity of the main peak without coupling to a mass spectrometer (LC-MS).

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or Time-of-Flight (TOF) instrument.

  • Sample Preparation: The purified PROTAC is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL. A 1:100 dilution is then prepared in 50:50 acetonitrile:water with 0.1% formic acid.

  • Method: The sample is introduced into the mass spectrometer via Electrospray Ionization (ESI) in positive ion mode. Data is acquired over a mass range of m/z 150-1500.

  • Data Analysis: The observed m/z for the protonated molecule ([M+H]⁺) is compared to the theoretically calculated mass. The mass error should be less than 5 ppm to confirm the elemental composition.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Approximately 2-5 mg of the purified PROTAC is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Method: The sample is placed in an NMR tube and subjected to a standard ¹H NMR experiment. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.

  • Data Analysis: The resulting spectrum is processed (Fourier transform, phase correction, and baseline correction). The chemical shifts (δ), coupling constants (J), and integrals of the peaks are analyzed to confirm that the observed pattern matches the expected structure of the PROTAC molecule.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: An HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.

  • Sample Preparation: The purified PROTAC is dissolved in a suitable solvent (e.g., DMSO or methanol) to a concentration of 1 mg/mL.

  • Method:

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from 5% B to 95% B over 15 minutes is typically used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance is monitored at 254 nm.

  • Data Analysis: The chromatogram is analyzed to determine the retention time (t₋) of the main peak. Purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks.

Visualized Workflow and Logic

The following diagrams illustrate the logical workflow for confirming PROTAC synthesis and the relationship between the different analytical techniques.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation cluster_results Data Interpretation start Final Synthetic Step purify Purification (e.g., Flash Chromatography) start->purify product Purified PROTAC purify->product ms HRMS Analysis product->ms nmr 1H NMR Analysis product->nmr hplc HPLC Analysis product->hplc ms_res Correct Mass? (Identity) ms->ms_res nmr_res Correct Structure? nmr->nmr_res hplc_res Purity >95%? hplc->hplc_res final Synthesis Confirmed ms_res->final Yes fail Synthesis Failed (Re-evaluate) ms_res->fail No nmr_res->final Yes nmr_res->fail No hplc_res->final Yes hplc_res->fail No

Caption: Workflow for the synthesis and analytical confirmation of a PROTAC.

cluster_questions cluster_techniques center_node Synthesized PROTAC q1 What is it? q2 Is the structure correct? q3 Is it pure? ms Mass Spectrometry q1->ms Identity (Molecular Weight) nmr NMR Spectroscopy q2->nmr Structure (Atom Connectivity) hplc HPLC q3->hplc Purity (Sample Integrity)

Caption: Relationship between analytical questions and primary confirmation techniques.

Biological validation of protein degradation by AZD-CO-C2-Ph-amido-Ph-azide-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Validation of PROTAC-Mediated Protein Degradation

Introduction to PROTAC Technology and Linker Scaffolds

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker[1]. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity hijacks the cell's natural ubiquitin-proteasome system, leading to the ubiquitination and subsequent degradation of the target protein[2][3].

The linker, such as the specified AZD-CO-C2-Ph-amido-Ph-azide , is a critical component in PROTAC design. It is not a complete PROTAC itself but rather a versatile chemical scaffold used in their synthesis[4]. This particular linker features an azide (B81097) group, making it suitable for "click chemistry" reactions like copper-catalyzed (CuAAc) or strain-promoted (SPAAC) azide-alkyne cycloadditions[4]. This allows for the efficient and modular assembly of a final PROTAC molecule by connecting a POI-binding ligand to an E3-ligase-binding ligand. The nature of the linker significantly influences the physicochemical properties and biological activity of the final PROTAC, including its stability, solubility, and ability to facilitate an effective ternary complex formation between the target and the E3 ligase[5].

This guide provides a comprehensive framework for the biological validation of a hypothetical PROTAC synthesized using such a linker, comparing the general PROTAC technology against alternative protein degradation strategies and detailing the necessary experimental validation.

Mechanism of Action and Experimental Validation Workflow

The efficacy of a PROTAC is contingent on the successful formation of a ternary complex (POI-PROTAC-E3 Ligase), which catalyzes the ubiquitination of the target protein, marking it for destruction by the proteasome. Validating this process requires a multi-faceted approach.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., using AZD linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb Polyubiquitinated Target Protein Ternary->PolyUb Catalyzes Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Peptides Degraded Peptides Proteasome->Peptides Degrades into

Caption: General mechanism of action for a PROTAC molecule.

A logical workflow is essential to confirm target degradation and assess specificity. This involves a series of biochemical and cell-based assays to build a comprehensive data package.

Validation_Workflow cluster_workflow PROTAC Validation Workflow A 1. Cell Treatment (Dose & Time Course) B 2. Cell Lysis & Protein Quantification A->B E 5. Ternary Complex & Ubiquitination Assays (Mechanistic Insight) A->E F 6. Downstream Functional Assays (Phenotypic Effect) A->F C 3. Western Blot (Initial Degradation Check) B->C D 4. Quantitative Proteomics (LC-MS/MS) (On- & Off-Target Analysis) B->D G 7. Data Analysis (DC50, Dmax, Kinetics) C->G D->G E->G F->G

References

A Comparative Guide to Azide-Containing Linkers in PROTAC Synthesis: Featuring AZD-CO-C2-Ph-amido-Ph-azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs) represent a frontier in targeted protein degradation. A critical component of these heterobifunctional molecules is the linker, which connects a target protein-binding ligand to an E3 ligase-recruiting moiety. The linker is not merely a spacer; its composition, length, and flexibility are pivotal in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties.

This guide provides a comparative analysis of azide-containing linkers, exemplified by AZD-CO-C2-Ph-amido-Ph-azide , within the broader context of PROTAC linker design. While specific case studies for this compound are not publicly available, its structure positions it as a "clickable" linker, a class of chemical tools increasingly utilized for their efficiency and versatility in PROTAC development.

Introduction to this compound

This compound is an alkyl chain-based PROTAC linker. Its key feature is the terminal azide (B81097) group, which makes it a reagent for "click chemistry".[1] This allows for the efficient and specific conjugation with molecules containing an alkyne group through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, or with molecules containing strained cyclooctynes like DBCO or BCN via a strain-promoted alkyne-azide cycloaddition (SPAAC).[1] These reactions are known for their high yield, mild conditions, and broad functional group tolerance, making them ideal for the modular synthesis of PROTAC libraries.[][]

The structure of this compound, containing phenyl and amido groups, suggests a degree of rigidity, which can influence the conformational dynamics of the PROTAC and the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).

Comparison of Linker Types in PROTAC Design

The choice of linker is a critical determinant of a PROTAC's success.[4] Linkers are broadly categorized based on their flexibility and chemical properties. The "clickable" nature of azide-containing linkers like this compound offers distinct advantages in the synthesis and optimization phases of PROTAC discovery.[]

Linker TypeDescriptionAdvantagesDisadvantages
Alkyl Chains Simple hydrocarbon chains providing high conformational flexibility.[4]- Synthetically straightforward. - Ease of length modification.- Generally hydrophobic, which can negatively impact solubility.[4] - High flexibility can sometimes be detrimental to forming a stable ternary complex.
Polyethylene Glycol (PEG) Chains Composed of repeating ethylene (B1197577) glycol units, imparting hydrophilicity.[5]- Improves aqueous solubility and cell permeability.[5] - Synthetic accessibility.- Can sometimes lead to reduced metabolic stability.[5]
Rigid Linkers Contain cyclic structures (e.g., phenyl rings, piperazine) or double/triple bonds to limit conformational freedom.[6]- Can pre-organize the PROTAC into a bioactive conformation. - May enhance the stability of the ternary complex.[6]- Less conformational flexibility can hinder ternary complex formation if the geometry is not optimal. - Can be more synthetically challenging.[6]
"Clickable" Azide-Containing Linkers (e.g., this compound) Feature a terminal azide group for conjugation via click chemistry.[1][]- Enables rapid, efficient, and modular synthesis of PROTAC libraries.[][7] - High reaction yields and selectivity.[] - The resulting triazole ring is metabolically stable.[5]- Requires the corresponding alkyne-functionalized binding moiety. - Copper catalyst in CuAAC can have cellular toxicity, though SPAAC avoids this.[]
Quantitative Comparison of Linker Performance

While direct experimental data for this compound is unavailable, the following tables summarize published data illustrating the impact of linker composition and length on PROTAC performance. These examples underscore the importance of empirical linker optimization for each target and E3 ligase pair.

Table 1: Impact of Linker Length and Composition on BRD4 Degradation

Data adapted from a study on BRD4-targeting PROTACs using different E3 ligase ligands and linker lengths.

E3 Ligase LigandLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
CRBNPEG9>5000<20
CRBNPEG12500~70
CRBNPEG15<500>90
VHLPEG9~100>95
VHLPEG12~250>95
VHLPEG15~500~90

Note: This table illustrates a general trend observed in some studies where linker length needs to be optimized for each E3 ligase system. For CRBN-based PROTACs in this example, longer linkers were more effective, while for VHL-based ones, potency decreased with increasing length.[1]

Table 2: Influence of Linker Rigidity on Androgen Receptor (AR) Degradation

Data conceptualized from studies comparing flexible and rigid linkers.

PROTACLinker TypeDegradation of AR in 22Rv1 cells (at 1 µM)
PROTAC AFlexible (PEG)Exhibited degradation
PROTAC BRigid (disubstituted phenyl)More potent degradation

Note: In some cases, introducing rigid elements like a phenyl ring into the linker can enhance degradation potency by reducing the entropic penalty of forming the ternary complex.[1]

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of PROTACs using an azide-containing linker via click chemistry.

Protocol 1: Synthesis of a PROTAC using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final conjugation step to assemble a PROTAC from an azide-containing linker attached to one binding moiety and an alkyne-containing second binding moiety.

  • Preparation of Precursors : Synthesize or procure the two key intermediates:

    • Intermediate 1 : E3 ligase ligand functionalized with a terminal alkyne.

    • Intermediate 2 : Target protein ligand conjugated to an azide-containing linker (e.g., by reacting the protein ligand with this compound).

  • Reaction Setup : In a suitable reaction vessel, dissolve Intermediate 1 (1.0 eq) and Intermediate 2 (1.0 eq) in a solvent system such as a mixture of t-butanol and water.

  • Catalyst Addition : Add copper(II) sulfate (B86663) (0.1 eq) and a reducing agent like sodium ascorbate (B8700270) (0.2 eq) to the solution to generate the active Cu(I) catalyst in situ.

  • Reaction Progression : Stir the reaction mixture at room temperature. Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS or TLC). The reaction is typically complete within 1-4 hours.

  • Work-up and Purification : Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Final Purification : Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

  • Characterization : Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blotting to Assess Target Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[8]

  • Cell Culture and Treatment : Plate the desired cell line in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the synthesized PROTAC for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis : After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the total protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading for each sample.

  • SDS-PAGE and Protein Transfer : Load equal amounts of total protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize the data.

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis : After further washes, add a chemiluminescent substrate to the membrane and capture the signal using a digital imaging system. Quantify the band intensities using image analysis software (e.g., ImageJ) to determine the percentage of target protein degradation relative to the vehicle control.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow: PROTAC Synthesis via Click Chemistry

PROTAC_Synthesis_Workflow cluster_synthesis Modular Synthesis POI_Ligand POI Ligand (with Alkyne) Click_Reaction CuAAC Click Reaction (+ Cu(I), Ascorbate) POI_Ligand->Click_Reaction E3_Ligand E3 Ligase Ligand E3_Linker_Intermediate E3 Ligand-Linker-Azide Intermediate E3_Ligand->E3_Linker_Intermediate Amide Coupling Azide_Linker This compound Azide_Linker->E3_Linker_Intermediate E3_Linker_Intermediate->Click_Reaction Final_PROTAC Final PROTAC Click_Reaction->Final_PROTAC Formation of Triazole Linkage

Caption: A modular approach to PROTAC synthesis using click chemistry.

Logical Relationships in PROTAC Linker Design

Linker_Design_Logic Linker_Properties Linker Properties Length Length Linker_Properties->Length Composition Composition (e.g., PEG, Alkyl, Phenyl) Linker_Properties->Composition Flexibility Flexibility/Rigidity Linker_Properties->Flexibility Attachment_Points Attachment Points Linker_Properties->Attachment_Points Ternary_Complex_Formation Ternary Complex Formation & Stability Length->Ternary_Complex_Formation Composition->Ternary_Complex_Formation Physicochemical_Properties Physicochemical Properties (Solubility, Permeability) Composition->Physicochemical_Properties Flexibility->Ternary_Complex_Formation Attachment_Points->Ternary_Complex_Formation PROTAC_Performance PROTAC Performance Selectivity Selectivity Ternary_Complex_Formation->Selectivity Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex_Formation->Efficacy Physicochemical_Properties->Efficacy Selectivity->PROTAC_Performance Efficacy->PROTAC_Performance

Caption: Key linker properties influencing overall PROTAC performance.

References

Safety Operating Guide

Essential Safety and Handling Protocols for AZD-CO-C2-Ph-amido-Ph-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of AZD-CO-C2-Ph-amido-Ph-azide.

This document provides crucial safety and logistical information for the handling of this compound, an alkyl chain-based PROTAC linker utilized in the synthesis of PROTACs.[1][2][3] As with all aryl azides, this compound is potentially explosive and must be handled with extreme care to prevent injury and ensure a safe laboratory environment.[4][5] Adherence to the following procedures is mandatory.

Core Hazards and Safety Summary

Aryl azides are energetic compounds that can decompose violently when subjected to external energy sources such as heat, light, friction, or shock.[4][6] The azide (B81097) functional group imparts toxic properties, comparable in toxicity to cyanide, necessitating stringent measures to avoid exposure.[5]

Hazard CategoryDescriptionMitigation Measures
Explosion Hazard Potentially explosive, sensitive to heat, light, friction, and shock.[4][7]Handle in small quantities, use appropriate shielding, and avoid grinding or sudden impacts. Store in a cool, dark place away from heat sources.[5][6]
Toxicity The azide ion is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[5][7]Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE) at all times.[4][7]
Chemical Incompatibility Reacts violently with some common laboratory organics.[5] Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[6] Do not use chlorinated solvents (e.g., dichloromethane, chloroform) as they can form explosively unstable compounds.[5][6] Avoid contact with metals, which can form highly unstable metal azides.[6]Use compatible solvents and equipment. Never use metal spatulas for handling.[5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The following PPE is mandatory:

  • Eye Protection : Chemical splash goggles that meet the ANSI Z.87.1 standard are required.[8] A face shield worn over safety glasses is necessary when there is a risk of explosion or splash.[8]

  • Hand Protection : Disposable nitrile gloves provide short-term protection against a broad range of chemicals.[8] For extended operations or when handling higher concentrations, consult the glove manufacturer's chemical resistance guide to select the most appropriate gloves.[8]

  • Body Protection : A flame-resistant lab coat (e.g., Nomex®) should be worn and kept buttoned.[8] Clothing worn underneath should be made of natural fibers like cotton.[8]

  • Foot Protection : Closed-toe, closed-heel shoes that cover the entire foot are required.[8]

  • Respiratory Protection : All handling of solid or concentrated solutions of this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[4][7]

Experimental Protocol: Safe Handling Workflow

This step-by-step protocol outlines the essential procedures for the safe handling of this compound during a typical laboratory workflow.

1. Preparation and Pre-Experiment Checks:

  • Ensure the chemical fume hood is functioning correctly.
  • Assemble all necessary equipment, including non-metal spatulas (e.g., plastic or ceramic).[5]
  • Don all required personal protective equipment.
  • Have appropriate quenching and spill control materials readily available.

2. Weighing and Dispensing:

  • Weigh the solid compound in the fume hood.
  • Use a plastic or ceramic spatula to avoid the formation of shock-sensitive metal azides.[5]
  • Handle the compound gently to avoid friction and shock.

3. Reaction Setup:

  • Dissolve the compound in a compatible, non-halogenated solvent.
  • Maintain the reaction temperature as specified in your protocol, avoiding excessive heat.
  • If the reaction is exothermic, ensure adequate cooling is in place.

4. Post-Reaction Workup and Purification:

  • Quench any residual azide carefully with a suitable reagent if necessary.
  • Purification should be limited to methods that avoid heat, such as extraction and precipitation.[5]
  • Avoid distillation or sublimation as purification techniques.[5]

5. Waste Disposal:

  • Azide-containing waste must be collected in a dedicated, clearly labeled waste container.[5][6]
  • Do not mix azide waste with acidic waste to prevent the formation of hydrazoic acid.[6]
  • Under no circumstances should azide solutions be poured down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[7]
  • Dispose of all azide waste through your institution's hazardous waste management program.[6]

Visualizing the Safe Handling Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Reaction Prep Preparation & Pre-Checks Don_PPE Don PPE Prep->Don_PPE Weigh Weighing (Non-Metal Spatula) Don_PPE->Weigh Dissolve Dissolving (Compatible Solvent) Weigh->Dissolve React Reaction Dissolve->React Workup Workup & Purification (No Heat) React->Workup Waste Waste Disposal (Dedicated Container) Workup->Waste

Caption: Safe handling workflow for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.